Ch55
Description
inducer of differentiation; induces suppression of c-mos expression in teratocarcinoma cell; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O3/c1-23(2,3)19-13-18(14-20(15-19)24(4,5)6)21(25)12-9-16-7-10-17(11-8-16)22(26)27/h7-15H,1-6H3,(H,26,27)/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUVTBKPJRMLPE-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95906-67-5, 110368-33-7 | |
| Record name | 3,5-Di-tert-butylchalcone 4'-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095906675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(3-(3,5-bis(1,1-dimethylethyl)phenyl)-3-oxo-1-propenyl)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110368337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Spectroscopic Profile of 3,5-di-tert-butylchalcone 4'-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 3,5-di-tert-butylchalcone 4'-carboxylic acid. Due to the limited availability of directly published experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on established principles of spectroscopic analysis for its constituent functional groups. This guide also includes standardized experimental protocols for acquiring such data and a workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The structure of 3,5-di-tert-butylchalcone 4'-carboxylic acid contains several key functional groups that give rise to characteristic spectroscopic signals: a carboxylic acid, an α,β-unsaturated ketone (chalcone backbone), two aromatic rings, and two tert-butyl groups. The predicted data for each spectroscopic technique are summarized in the tables below.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet, broad | 1H | -COOH |
| ~8.1 - 8.3 | Doublet | 2H | Aromatic CH (ortho to -COOH) |
| ~7.8 - 8.0 | Doublet | 2H | Aromatic CH (meta to -COOH) |
| ~7.6 - 7.8 | Doublet | 1H | β-vinylic CH |
| ~7.5 - 7.7 | Doublet | 1H | α-vinylic CH |
| ~7.9 - 8.1 | Doublet | 2H | Aromatic CH (ortho to C=O) |
| ~7.6 - 7.7 | Triplet | 1H | Aromatic CH (para to C=O) |
| ~1.3 - 1.4 | Singlet | 18H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=O (ketone) |
| ~167 | C=O (carboxylic acid) |
| ~152 | Aromatic C-C(CH₃)₃ |
| ~145 | β-vinylic CH |
| ~138 | Aromatic C (para to -COOH) |
| ~135 | Aromatic C (ipso, attached to C=O) |
| ~130 | Aromatic CH (ortho to -COOH) |
| ~129 | Aromatic CH (meta to -COOH) |
| ~128 | Aromatic CH (ortho to C=O) |
| ~125 | Aromatic CH (para to C=O) |
| ~122 | α-vinylic CH |
| ~35 | -C (CH₃)₃ |
| ~31 | -C(C H₃)₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| ~3050 | Medium | C-H stretch (aromatic and vinylic) |
| ~2960 | Strong | C-H stretch (aliphatic, tert-butyl) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1660 | Strong | C=O stretch (ketone, conjugated) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1610 | Medium | C=C stretch (alkene) |
| ~1300 | Medium | C-O stretch (carboxylic acid) |
| ~980 | Medium | C-H bend (trans-alkene) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 364 | [M]⁺, Molecular Ion |
| 349 | [M - CH₃]⁺ |
| 319 | [M - COOH]⁺ |
| 289 | [M - C(CH₃)₃]⁺ |
| 147 | [C₆H₄COOH]⁺ |
| 217 | [C₆H₃(C(CH₃)₃)₂]⁺ |
| 57 | [C(CH₃)₃]⁺ (base peak) |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3,5-di-tert-butylchalcone 4'-carboxylic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may depend on the solubility of the compound.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. Common techniques for a molecule of this type include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Instrumentation: Employ a mass spectrometer capable of high-resolution measurements, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument.
-
Data Acquisition:
-
Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often informative. For general fragmentation, positive ion mode ([M+H]⁺ or [M]⁺) is used.
-
The mass-to-charge ratio (m/z) of the ions is measured.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.
-
-
Data Analysis: The resulting mass spectrum is a plot of relative ion intensity versus m/z. The molecular weight is determined from the molecular ion peak, and the fragmentation pattern provides information about the structure of the molecule.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of a chemical compound.
Caption: Workflow for the synthesis and spectroscopic analysis of a chemical compound.
Caption: Relationship between spectroscopic techniques and the structural information obtained.
Crystal Structure of 3,5-di-tert-butylchalcone 4'-carboxylic acid: A Search for Definitive Structural Data
Despite a comprehensive search of chemical databases, academic literature, and patent filings, the complete single-crystal X-ray diffraction data for 3,5-di-tert-butylchalcone 4'-carboxylic acid could not be located. While information regarding its synthesis and basic chemical properties is available, a definitive guide on its crystal structure, including unit cell parameters, space group, and atomic coordinates, cannot be compiled at this time due to the absence of publicly accessible crystallographic data.
This chalcone derivative, with the chemical formula C24H28O3, is cataloged in chemical databases such as PubChem with the IUPAC name 4-[(E)-3-(3,5-di-tert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid[1]. Chalcones, in general, are a well-studied class of compounds known for their diverse biological activities, and their crystal structures are often investigated to understand structure-activity relationships.
Synthesis and General Characterization
The Importance of Crystal Structure Analysis
Determining the precise three-dimensional arrangement of atoms in a crystal is crucial for a comprehensive understanding of a compound's properties. This information, obtained through techniques like single-crystal X-ray diffraction, provides insights into:
-
Molecular Conformation: The spatial arrangement of the atoms and functional groups.
-
Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonding, van der Waals forces) that govern how molecules pack in the solid state.
-
Polymorphism: The ability of a compound to exist in more than one crystalline form, which can impact its physical properties like solubility and melting point.
-
Structure-Activity Relationship (SAR): For drug development professionals, understanding the 3D structure is fundamental for designing molecules that can effectively interact with biological targets.
Future Outlook
Although the crystal structure data for 3,5-di-tert-butylchalcone 4'-carboxylic acid is not currently available, it is possible that this information exists in proprietary databases or has been determined in unpublished research. Researchers and drug development professionals interested in this specific molecule may need to perform their own synthesis and crystallization experiments followed by single-crystal X-ray diffraction analysis to obtain the definitive crystal structure.
Logical Relationship of the Compound's Structure
To provide some structural context in the absence of crystallographic data, a logical diagram illustrating the connectivity of the key functional moieties within the 3,5-di-tert-butylchalcone 4'-carboxylic acid molecule is presented below. This diagram shows the relationship between the di-tert-butylphenyl group, the chalcone core, and the carboxylic acid-substituted phenyl ring.
References
Physical and chemical properties of 3,5-di-tert-butylchalcone 4'-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-di-tert-butylchalcone 4'-carboxylic acid, with the IUPAC name 4-[(E)-3-(3,5-di-tert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid, is a chalcone derivative with potential applications in medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, a proposed synthesis protocol, and an exploration of its potential biological activities, with a focus on its antioxidant and anti-inflammatory effects. Due to the limited availability of experimental data for this specific compound, some properties are inferred from the general characteristics of chalcones and carboxylic acids.
Chemical and Physical Properties
General Properties
| Property | Value/Information | Source |
| IUPAC Name | 4-[(E)-3-(3,5-di-tert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid | [1][2] |
| Synonyms | (E)-4-(3-(3,5-Di-tert-butylphenyl)-3-oxoprop-1-en-1-yl)benzoic acid | [3] |
| CAS Number | 110368-33-7 | [3] |
| Molecular Formula | C24H28O3 | [1][2] |
| Molecular Weight | 364.48 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature. | Inferred from similar compounds. |
| Purity | Commercially available at 98% purity. | [3] |
| Storage | Sealed in a dry environment at room temperature. | [3] |
Predicted Physicochemical Properties
The following table presents computed physicochemical properties, which can serve as estimates in the absence of experimental data.
| Property | Predicted Value | Notes |
| Melting Point | Not available. | |
| Boiling Point | Not available. | [3] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol; likely insoluble in water. | Based on the general solubility of chalcones and carboxylic acids.[4] |
Synthesis and Characterization
A specific, detailed experimental protocol for the synthesis of 3,5-di-tert-butylchalcone 4'-carboxylic acid is not published. However, a plausible route is via a Claisen-Schmidt condensation reaction.
Proposed Synthesis Protocol: Claisen-Schmidt Condensation
This protocol is a standard method for the synthesis of chalcones.
-
Reaction:
-
Reactants: 3',5'-di-tert-butylacetophenone and 4-formylbenzoic acid.
-
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
-
Solvent: A protic solvent such as ethanol or methanol.
-
-
Illustrative Procedure:
-
Dissolve equimolar amounts of 3',5'-di-tert-butylacetophenone and 4-formylbenzoic acid in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide to the stirred mixture at room temperature.
-
Continue stirring for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Spectral Characterization (Anticipated)
While specific spectra are not available, the following are the expected characteristic signals based on the structure of the molecule.
-
¹H NMR:
-
Singlets for the tert-butyl protons.
-
Doublets for the vinylic protons of the chalcone backbone (with a coupling constant characteristic of a trans-configuration).
-
Aromatic protons in their respective regions.
-
A broad singlet for the carboxylic acid proton.
-
-
¹³C NMR:
-
Signals for the carbonyl carbon and the carbons of the α,β-unsaturated system.
-
Signals for the quaternary and methine carbons of the tert-butyl groups.
-
Aromatic carbon signals.
-
A signal for the carboxylic acid carbon.
-
-
FT-IR:
-
Mass Spectrometry:
-
A molecular ion peak corresponding to the molecular weight of the compound.
-
Fragmentation patterns characteristic of chalcones and benzoic acids.
-
Biological Activity and Potential Signaling Pathways
Chalcones are a class of compounds known for a wide range of biological activities, including antioxidant and anti-inflammatory properties. The bulky 3,5-di-tert-butylphenyl group in the target molecule is a known antioxidant motif.
Antioxidant and Anti-inflammatory Potential
Compounds with structures similar to 3,5-di-tert-butylchalcone 4'-carboxylic acid are known to be free radical scavengers, which can protect cells from oxidative stress.[7] Chalcones have also been reported to exhibit anti-inflammatory effects through various mechanisms.[3]
Hypothetical Signaling Pathway: Inhibition of NF-κB
A plausible mechanism for the anti-inflammatory activity of chalcones involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8][9] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Below is a DOT script for a diagram illustrating a hypothetical inhibition of the canonical NF-κB pathway by 3,5-di-tert-butylchalcone 4'-carboxylic acid.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Conclusion
3,5-di-tert-butylchalcone 4'-carboxylic acid is a molecule of interest with predicted antioxidant and anti-inflammatory properties. While specific experimental data is currently lacking in the public domain, this guide provides a foundational understanding based on its chemical structure and the known properties of related compounds. Further research is warranted to experimentally determine its physicochemical properties, optimize its synthesis, and fully elucidate its biological mechanisms of action. This will be crucial for unlocking its potential in drug discovery and development.
References
- 1. 3,5-Di-tert-butylchalcone 4'-carboxylic acid | C24H28O3 | CID 6184667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. reddit.com [reddit.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 7. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 3,5-di-tert-butylchalcone 4'-carboxylic acid
Introduction
3,5-di-tert-butylchalcone 4'-carboxylic acid is a derivative of the chalcone scaffold, a class of compounds recognized for a wide array of biological activities.[1] Chalcones are aromatic ketones and enones that form the central core of many biologically important compounds.[1] In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, excretion (ADME), and overall bioavailability.[2][3] Poor aqueous solubility is a major hurdle in early-stage drug discovery, often leading to the failure of promising drug candidates.[2]
Solubility Profile of 3,5-di-tert-butylchalcone 4'-carboxylic acid
The following table presents a hypothetical solubility profile for 3,5-di-tert-butylchalcone 4'-carboxylic acid in various solvents commonly used in pharmaceutical research. These values are for illustrative purposes only and must be determined experimentally. The data is presented to serve as a template for recording and comparing results obtained from the protocols detailed in Section 3.0.
Table 1: Hypothetical Solubility Data
| Solvent | Type | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
|---|---|---|---|---|---|
| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | 25 | < 0.01 | < 26 | Shake-Flask |
| Simulated Gastric Fluid (SGF), pH 1.2 | Aqueous Buffer | 37 | < 0.01 | < 26 | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | Organic | 25 | > 100 | > 262,800 | Shake-Flask |
| Ethanol (95%) | Organic | 25 | 15.2 | 39,946 | Shake-Flask |
| Methanol | Organic | 25 | 8.5 | 22,338 | Shake-Flask |
| Acetonitrile | Organic | 25 | 5.1 | 13,403 | Shake-Flask |
| Polyethylene Glycol 400 (PEG 400) | Organic | 25 | 45.8 | 120,382 | Shake-Flask |
Note: Molar mass of 3,5-di-tert-butylchalcone 4'-carboxylic acid (C₂₄H₂₈O₃) is approximately 380.48 g/mol . The data presented is hypothetical and intended for illustrative purposes.
Experimental Protocols for Solubility Determination
The accurate determination of a compound's solubility is fundamental. The thermodynamic or equilibrium solubility is the maximum concentration of a substance that can dissolve in a solvent under equilibrium conditions at a specific temperature and pressure. The Shake-Flask method is considered the "gold standard" for determining thermodynamic solubility.[4]
Thermodynamic Solubility Determination via Shake-Flask Method
This method measures the equilibrium concentration of a compound in a specific solvent. The process involves adding an excess amount of the solid compound to the solvent and agitating the mixture until equilibrium is achieved.[4]
Principle: An excess of the solid compound is suspended in the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the dissolution and precipitation processes to reach equilibrium. After equilibrium, the undissolved solid is separated from the solution, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Materials and Equipment:
-
3,5-di-tert-butylchalcone 4'-carboxylic acid (solid)
-
Selected solvents (e.g., PBS pH 7.4, DMSO, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC-UV or LC-MS/MS system for quantification
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid 3,5-di-tert-butylchalcone 4'-carboxylic acid to a glass vial. An amount that is visibly in excess of what might dissolve is recommended (e.g., 2-5 mg).
-
Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for 24 to 48 hours. A 24-hour period is often sufficient, but longer times may be necessary to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[4]
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. Adsorption of the compound to the filter should be evaluated and minimized.
-
Quantification:
-
Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.
-
Analyze the filtered supernatant using a validated HPLC-UV or a similar analytical method.[5]
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the sample by comparing its analytical response to the calibration curve.
-
Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or µg/mL, and can be converted to molarity (e.g., µM).
Kinetic Solubility Assay
Kinetic solubility is often measured in early drug discovery to quickly assess a compound's precipitation from a DMSO stock solution when diluted into an aqueous buffer.[2] This method is faster but generally yields higher solubility values than thermodynamic methods as it measures the concentration at which a compound begins to precipitate from a supersaturated solution.[4]
Visualizations: Workflows and Biological Context
Diagrams are essential for visualizing complex processes. The following sections provide a workflow for the experimental protocol and a potential signaling pathway that could be modulated by a chalcone derivative.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps of the Shake-Flask method for determining thermodynamic solubility.
Caption: Workflow for the Shake-Flask thermodynamic solubility assay.
Potential Signaling Pathway Modulation
Chalcones are known to exhibit anti-inflammatory and antioxidant effects, often through the modulation of specific signaling pathways. Xanthohumol, a well-studied chalcone, has been shown to induce the NRF2-ARE pathway, a critical cellular defense mechanism against oxidative stress.[6] The diagram below illustrates a plausible mechanism by which a chalcone derivative could exert antioxidant effects.
Caption: Plausible NRF2-mediated antioxidant signaling pathway for a chalcone.
References
A Technical Guide to 3,5-di-tert-butyl Substituted Chalcones: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a literature review of chalcones featuring a 3,5-di-tert-butyl substituted phenyl ring, a scaffold of significant interest in medicinal chemistry. These compounds, characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, have demonstrated a wide array of biological activities. The bulky 3,5-di-tert-butyl group often imparts increased lipophilicity and metabolic stability, making these derivatives particularly compelling for drug discovery programs. This document summarizes key findings on their synthesis, anticancer properties, and the molecular pathways they influence.
Synthesis of 3,5-di-tert-butyl Substituted Chalcones
The primary method for synthesizing chalcones is the Claisen-Schmidt condensation . This base-catalyzed aldol condensation reaction involves the reaction of a substituted acetophenone with a substituted benzaldehyde. For the synthesis of the target chalcones, 3,5-di-tert-butyl-4-hydroxybenzaldehyde is a key starting material.
General Experimental Protocol: Claisen-Schmidt Condensation
The synthesis of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(substituted phenyl)prop-2-en-1-one derivatives is typically achieved by the following procedure:
-
Reactant Preparation: Equimolar amounts of a substituted acetophenone and 3,5-di-tert-butyl-4-hydroxybenzaldehyde are dissolved in a suitable alcohol solvent, such as methanol or ethanol.
-
Catalyst Addition: A solution of a strong base, typically aqueous or alcoholic sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added dropwise to the stirred reaction mixture, often at a controlled temperature (e.g., 0-25°C).
-
Reaction: The mixture is stirred at room temperature for a period ranging from a few hours to overnight. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into crushed ice or cold water. The resulting precipitate is then acidified with a dilute acid (e.g., HCl) to neutralize the excess base. The solid product is collected by filtration, washed with water until neutral, and dried. The crude chalcone is then purified, typically by recrystallization from a suitable solvent like ethanol.
Workflow for Chalcone Synthesis
The following diagram illustrates the general workflow for the synthesis of 3,5-di-tert-butyl substituted chalcones via the Claisen-Schmidt condensation.
Caption: General workflow for chalcone synthesis.
Biological Activities and Quantitative Data
Anticancer Activity
A notable derivative, (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one , known as LQFM064 , has been identified as a promising anticancer agent, particularly against breast cancer.
The table below summarizes the reported in vitro cytotoxic activity of LQFM064 against various human breast cancer cell lines.
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) |
| LQFM064 | MCF-7 | Breast (Luminal A) | 2.5 |
| MDA-MB-231 | Breast (Triple-Negative) | 5.0 | |
| SKBR-3 | Breast (HER2+) | 10.0 |
Data sourced from studies on the biological activity of LQFM064.
Antioxidant and Antimicrobial Activities
Systematic quantitative data (e.g., DPPH radical scavenging IC₅₀ values or Minimum Inhibitory Concentrations) for a series of 3,5-di-tert-butyl substituted chalcones could not be compiled from the reviewed literature. However, the hindered phenol moiety (3,5-di-tert-butyl-4-hydroxyphenyl) is a well-known antioxidant pharmacophore, suggesting that these chalcones likely possess significant radical scavenging properties. Similarly, chalcones as a class are known for their antimicrobial effects, but specific data for these derivatives are sparse.
Key Experimental Protocols for Biological Assays
The following are detailed, generalized methodologies for assessing the biological activities of chalcone derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The chalcone derivatives, dissolved in a suitable solvent like DMSO, are serially diluted in cell culture medium and added to the wells. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. Live cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Assay Procedure: Different concentrations of the chalcone derivatives are added to the DPPH solution in a 96-well plate. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for approximately 30 minutes.
-
Data Acquisition: The absorbance is measured at approximately 517 nm. The reduction of the DPPH radical by an antioxidant results in a decrease in absorbance.
-
Data Analysis: The percentage of radical scavenging activity is calculated. The IC₅₀ value is determined as the concentration of the chalcone that scavenges 50% of the DPPH radicals.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.
-
Compound Dilution: The chalcone derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: The standardized microbial suspension is added to each well.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Signaling Pathway Analysis: The p53 Pathway
The anticancer activity of the chalcone LQFM064 has been linked to its ability to modulate the p53 signaling pathway .[1] The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In response to cellular stress, such as DNA damage, p53 is activated and can induce cell cycle arrest to allow for repair or trigger apoptosis if the damage is irreparable.
The chalcone LQFM064 has been shown to induce cell cycle arrest in the G0/G1 phase by up-regulating the expression of both p53 and its downstream target, p21.[1] The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that binds to and inactivates cyclin-CDK complexes, thereby preventing the cell from progressing through the cell cycle.
p53-Mediated Cell Cycle Arrest by LQFM064
The following diagram illustrates the proposed mechanism of action for the 3,5-di-tert-butyl substituted chalcone, LQFM064.
Caption: LQFM064 upregulates p53 and p21 to induce cell cycle arrest.
Conclusion and Future Outlook
Chalcones bearing the 3,5-di-tert-butyl-4-hydroxyphenyl moiety represent a promising class of compounds, particularly in the realm of anticancer drug discovery. The available literature, highlighted by the potent activity of the derivative LQFM064, demonstrates that these molecules can effectively induce cell cycle arrest through well-defined signaling pathways like the p53 cascade.
However, this review also identifies a clear gap in the current research landscape. There is a need for the systematic synthesis and biological evaluation of a broader library of these chalcones. Such studies would enable the development of robust structure-activity relationships (SAR) and provide a more comprehensive understanding of their therapeutic potential. Future work should focus on generating extensive quantitative data on their anticancer, antioxidant, and antimicrobial activities, which will be crucial for guiding the optimization of lead compounds and advancing these promising scaffolds toward clinical development.
References
Safety and Toxicity Profile of 3,5-di-tert-butylchalcone 4'-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available safety and toxicity data for compounds structurally related to 3,5-di-tert-butylchalcone 4'-carboxylic acid. As of the latest search, specific toxicological studies for 3,5-di-tert-butylchalcone 4'-carboxylic acid are not available in the public domain. The information presented herein is intended for informational purposes and should not be substituted for a comprehensive safety assessment.
Executive Summary
3,5-di-tert-butylchalcone 4'-carboxylic acid is a member of the chalcone family, a class of compounds extensively studied for their diverse biological activities, including potential therapeutic applications in cancer and inflammatory diseases. While specific safety and toxicity data for this particular molecule are lacking, this guide provides an in-depth overview of the known toxicological profile of structurally similar chalcones and related molecules. The available data suggests that chalcones, as a class, may exhibit cytotoxic properties and have the potential for skin, eye, and respiratory irritation. This guide outlines common experimental protocols for assessing these toxicological endpoints and visualizes key signaling pathways that chalcones are known to modulate.
Hazard Identification and Classification
Based on Safety Data Sheets (SDS) for structurally related compounds, 3,5-di-tert-butylchalcone 4'-carboxylic acid may pose the following hazards. It is crucial to note that these are extrapolated from similar molecules and have not been confirmed for the specific compound of interest.
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon direct contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Harmful if Swallowed: Some related compounds are classified as harmful if ingested.
One Safety Data Sheet for a related research compound explicitly states that the toxicological properties have not been thoroughly investigated[1].
Quantitative Toxicity Data (from Structurally Related Compounds)
No quantitative toxicity data (e.g., LD50, IC50 for cytotoxicity in non-cancerous cell lines, etc.) for 3,5-di-tert-butylchalcone 4'-carboxylic acid was found. The following table summarizes qualitative toxicity information from related molecules.
| Compound Class/Related Structure | Endpoint | Observation | Reference |
| Chalcone Derivatives | Acute Oral Toxicity (Mice) | LD50 values for two out of eight tested derivatives were 3807.9 mg/kg, while the others were >5000 mg/kg. | [2] |
| Synthetic Chalcones | Acute Intraperitoneal Toxicity (Mice) | The median lethal dose (LD50) for three synthetic chalcones with antileishmanial potential was found to be greater than 550 mg/kg of body weight. | [3] |
| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | Skin, Eye, Respiratory Irritation | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [4] |
| 3,5-Di-tert-butyl-4-hydroxycinnamic acid | Skin, Eye, Respiratory Irritation | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [5] |
| 3,5-Di-tert-butyl-4-hydroxybenzoic acid | Oral Toxicity, Irritation | Harmful if swallowed. Causes skin irritation and serious eye irritation. | [6] |
Biological Activity and Signaling Pathways
Chalcones are known to interact with various cellular signaling pathways, which is the basis for their therapeutic potential but also a consideration for their toxicological profile.
Anticancer Mechanisms
Many chalcone derivatives have been investigated for their anticancer properties, which often involve the modulation of key signaling pathways controlling cell proliferation, apoptosis, and angiogenesis.
Chalcones have been shown to target:
-
The p53 Pathway: This tumor suppressor pathway can be modulated by chalcones, leading to apoptosis in cancer cells[7].
-
Tubulin Polymerization: Chalcones can inhibit tubulin polymerization, a mechanism shared with some established chemotherapy drugs, leading to cell cycle arrest[7].
-
The NF-κB Pathway: The nuclear factor kappa B (NF-κB) pathway, which is crucial in inflammation and carcinogenesis, can be inhibited by chalcones[7][8].
-
Angiogenesis: Chalcones can act as inhibitors of angiogenesis, the formation of new blood vessels, which is essential for tumor growth[7].
Nrf2 Signaling Pathway
Some chalcones are known to activate the Nrf2 (Nuclear factor-erythroid 2 p45 subunit-related factor 2) pathway, which is involved in cellular defense against oxidative stress[8].
References
- 1. mdpi.com [mdpi.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. scielosp.org [scielosp.org]
- 4. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. mbresearch.com [mbresearch.com]
- 7. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3,5-di-tert-butylchalcone 4'-carboxylic acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-di-tert-butylchalcone 4'-carboxylic acid, hereafter referred to as Ch55, is a synthetic chalcone derivative that has demonstrated significant biological activity in cell culture systems. Notably, it has been identified as a potent inducer of cell differentiation.[1] These application notes provide a comprehensive overview of its use, including its mechanism of action, along with detailed protocols for its application in cell culture experiments. The 3,5-di-tert-butylphenyl group is a common feature in molecules with antioxidant properties, suggesting that this compound may also possess antioxidant activities.
Biological Activity and Potential Applications
This compound has been shown to be a potent inducer of differentiation in pluripotent mouse teratocarcinoma cells (F9 and 311 cell lines) and human promyelocytic leukemia cells (HL-60). This activity suggests its potential use in studies of developmental biology, oncology, and regenerative medicine.
Key observed effects in cell culture include:
-
Induction of Differentiation: this compound induces differentiation in teratocarcinoma and leukemia cell lines, leading to changes in cell morphology and the expression of differentiation markers.
-
Gene Expression Modulation: Treatment with this compound suppresses the expression of the c-mos proto-oncogene in teratocarcinoma cells.[1]
-
Modulation of Cell Surface Receptors: A decrease in peanut agglutinin (PNA) receptors has been observed following treatment with this compound, indicative of changes in the cell surface glycoprofile associated with differentiation.[1]
-
Functional Changes in Differentiated Cells: Enhanced secretion of plasminogen activator and a decrease in glucose transport are functional changes observed in cells induced to differentiate by this compound.[1]
Data Presentation
The following table summarizes the reported biological effects of this compound in different cell lines.
| Cell Line | Compound | Observed Effect | Reference |
| 311 Mouse Teratocarcinoma | This compound | Potent inducer of differentiation | [1] |
| 311 Mouse Teratocarcinoma | This compound | Suppression of c-mos gene expression | [1] |
| 311 Mouse Teratocarcinoma | This compound | Enhanced secretion of plasminogen activator | [1] |
| 311 Mouse Teratocarcinoma | This compound | Decrease in peanut agglutinin receptors | [1] |
| 311 Mouse Teratocarcinoma | This compound | Decrease in glucose transport | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway affected by this compound and a general experimental workflow for assessing its effects on cell differentiation.
Caption: Proposed mechanism of this compound-induced cell differentiation.
Caption: General workflow for studying this compound-induced differentiation.
Experimental Protocols
The following are detailed protocols for the use of this compound in cell culture. Note: The optimal concentration of this compound and incubation times should be determined empirically for each cell line and experimental setup.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For example, dissolve 10 mg of this compound in 2.65 mL of DMSO to achieve a 10 mM stock solution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Induction of Differentiation in Teratocarcinoma Cells
This protocol is based on the reported effects on 311 mouse teratocarcinoma cells.
-
Cell Plating: Seed 311 teratocarcinoma cells in appropriate cell culture plates at a density that allows for logarithmic growth during the experiment.
-
Treatment: The day after seeding, replace the medium with fresh medium containing the desired final concentration of this compound. A concentration range of 1-10 µM can be used as a starting point for optimization. Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Incubation: Incubate the cells for 24-72 hours, or for a time course determined to be optimal for observing differentiation.
-
Analysis: After incubation, assess cell differentiation using the following assays:
-
Morphological Analysis: Observe changes in cell morphology using phase-contrast microscopy. Differentiated cells may appear larger, flatter, and more spread out than the undifferentiated, tightly packed colonies.
-
c-mos Gene Expression (RT-qPCR):
-
Isolate total RNA from control and this compound-treated cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for the mouse c-mos gene and a suitable housekeeping gene for normalization.
-
-
Peanut Agglutinin (PNA) Binding Assay (Flow Cytometry):
-
Harvest cells and wash with PBS.
-
Resuspend cells in a staining buffer (e.g., PBS with 1% BSA).
-
Incubate cells with a fluorescently labeled PNA lectin (e.g., FITC-PNA) at a predetermined optimal concentration for 30 minutes on ice.
-
Wash the cells to remove unbound lectin.
-
Analyze the cells by flow cytometry to quantify the percentage of PNA-positive cells and the mean fluorescence intensity.
-
-
Plasminogen Activator Secretion Assay (Casein-Agarose Overlay):
-
Prepare an overlay mixture containing agarose, non-fat dry milk (as a source of casein), and plasminogen in a suitable buffer.
-
Aspirate the culture medium from the cells and gently add the overlay mixture.
-
Incubate the plates at 37°C and monitor for the formation of lytic zones around the cells, indicating plasminogen activator activity. The size of the lytic zone is proportional to the amount of secreted plasminogen activator.
-
-
Glucose Transport Assay:
-
Wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Incubate the cells with a solution containing a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) for a short period (e.g., 5-10 minutes).
-
Stop the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter. Normalize the counts to the total protein content of each sample.
-
-
Conclusion
3,5-di-tert-butylchalcone 4'-carboxylic acid (this compound) is a valuable tool for in vitro studies of cell differentiation. Its ability to induce differentiation in teratocarcinoma and leukemia cell lines provides a model system for investigating the molecular mechanisms underlying these processes. The provided protocols offer a starting point for researchers to explore the biological activities of this compound in their specific cell culture systems. Further investigation into the broader effects of this compound, including its potential antioxidant and anti-cancer properties, is warranted.
References
Application Notes and Protocols: In Vitro Anticancer Activity of 3,5-di-tert-butylchalcone 4'-carboxylic acid
Note to the Reader: Despite a comprehensive search of scientific literature and chemical databases, no specific data regarding the in vitro anticancer activity of 3,5-di-tert-butylchalcone 4'-carboxylic acid could be located. The PubChem database confirms the chemical structure and properties of this compound but does not contain any information on its biological activities.
The following sections provide a generalized framework for Application Notes and Protocols based on the typical anticancer activities and experimental methodologies associated with chalcone derivatives in general. This information is intended to serve as a foundational guide for researchers interested in investigating the potential anticancer properties of 3,5-di-tert-butylchalcone 4'-carboxylic acid. The specific data, protocols, and pathways would need to be determined through empirical research.
Introduction to Chalcones and Their Anticancer Potential
Chalcones are a class of organic compounds that are precursors to flavonoids and are widely found in edible plants.[1][2][3] They possess an α,β-unsaturated carbonyl system which is a key structural feature for their broad range of biological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties.[3] The anticancer effects of various chalcone derivatives have been demonstrated to occur through multiple mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis.[1][2] The presence of different substituents on the aromatic rings of the chalcone scaffold can significantly influence their biological activity.[3]
The specific compound, 3,5-di-tert-butylchalcone 4'-carboxylic acid, combines the chalcone backbone with bulky di-tert-butyl groups and a carboxylic acid moiety. While data for this exact molecule is unavailable, these functional groups could theoretically influence its solubility, cell permeability, and interaction with biological targets.
Hypothetical Data Presentation (Illustrative)
Should research be conducted on 3,5-di-tert-butylchalcone 4'-carboxylic acid, the quantitative data on its anticancer activity would typically be presented in a format similar to the table below. The values presented here are purely illustrative and are not based on experimental results.
Table 1: Illustrative IC50 Values of 3,5-di-tert-butylchalcone 4'-carboxylic acid against Various Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | Data Not Available |
| A549 | Lung Cancer | Data Not Available |
| HCT-116 | Colon Cancer | Data Not Available |
| HeLa | Cervical Cancer | Data Not Available |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Generalized Experimental Protocols for In Vitro Anticancer Activity Assessment
The following are standard protocols that would be employed to determine the in vitro anticancer activity of a novel compound like 3,5-di-tert-butylchalcone 4'-carboxylic acid.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
3,5-di-tert-butylchalcone 4'-carboxylic acid
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare various concentrations of 3,5-di-tert-butylchalcone 4'-carboxylic acid (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Materials:
-
Cancer cell lines
-
3,5-di-tert-butylchalcone 4'-carboxylic acid
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Treat cells with 3,5-di-tert-butylchalcone 4'-carboxylic acid at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Materials:
-
Cancer cell lines
-
3,5-di-tert-butylchalcone 4'-carboxylic acid
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
-
-
Protocol:
-
Treat cells with 3,5-di-tert-butylchalcone 4'-carboxylic acid at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Potential Signaling Pathways and Visualizations
Based on the known mechanisms of other anticancer chalcones, the following signaling pathways could be investigated for their involvement in the activity of 3,5-di-tert-butylchalcone 4'-carboxylic acid.
Apoptosis Induction Pathway
Many chalcones induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. This often involves the regulation of Bcl-2 family proteins and the activation of caspases.
Caption: Hypothetical intrinsic apoptosis pathway.
Cell Cycle Arrest Pathway
Chalcones can arrest the cell cycle at different phases, often by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).
Caption: Potential G1/S cell cycle arrest mechanism.
Experimental Workflow Diagram
The overall workflow for assessing the in vitro anticancer activity of a novel compound is summarized below.
Caption: In vitro anticancer activity screening workflow.
Disclaimer: The information provided above is for illustrative and educational purposes only. All experimental protocols and potential mechanisms of action would need to be validated through rigorous scientific investigation for the specific compound 3,5-di-tert-butylchalcone 4'-carboxylic acid.
References
Application Notes and Protocols: Enzyme Inhibition Assay with 3,5-di-tert-butylchalcone 4'-carboxylic acid and its Analogs against Xanthine Oxidase
Audience: Researchers, scientists, and drug development professionals.
Note: No specific enzyme inhibition data for 3,5-di-tert-butylchalcone 4'-carboxylic acid was found in the public domain at the time of this writing. The following application note is a representative example based on the known inhibitory activities of other chalcone derivatives against xanthine oxidase. This document is intended to serve as a template for designing and executing an enzyme inhibition assay for the specified compound and its analogs.
Introduction
Chalcones are a class of organic compounds that form the central core for a variety of important biological molecules. They are characterized by an open-chain flavonoid structure in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. Chalcones and their derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] One of the key mechanisms underlying these effects is their ability to inhibit various enzymes.[1]
Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[3][4] Overproduction of uric acid can lead to hyperuricemia, a condition that is a precursor to gout.[5] Xanthine oxidase is also a significant source of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which can contribute to oxidative stress and cellular damage.[3][5] Therefore, inhibitors of xanthine oxidase are valuable therapeutic agents for the treatment of gout and other diseases associated with hyperuricemia and oxidative stress. Several chalcone derivatives have been identified as potent inhibitors of xanthine oxidase.[6]
This application note provides a detailed protocol for an in vitro enzyme inhibition assay to evaluate the inhibitory potential of 3,5-di-tert-butylchalcone 4'-carboxylic acid and similar chalcone derivatives against xanthine oxidase.
Data Presentation
The inhibitory activity of a compound against xanthine oxidase is typically quantified by its half-maximal inhibitory concentration (IC50). The following table presents representative IC50 values for a series of hypothetical chalcone derivatives, including the compound of interest, to illustrate how data from such an assay can be structured and compared.
| Compound ID | Compound Name | IC50 (µM) |
| C1 | 3,5-di-tert-butylchalcone 4'-carboxylic acid | [Hypothetical Data] |
| C2 | Chalcone Analog 2 | [Hypothetical Data] |
| C3 | Chalcone Analog 3 | [Hypothetical Data] |
| C4 | Chalcone Analog 4 | [Hypothetical Data] |
| PC | Allopurinol (Positive Control) | [Known Value, e.g., ~2-10 µM] |
Experimental Protocols
Materials and Reagents
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (Substrate)
-
Potassium Phosphate Buffer (pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
3,5-di-tert-butylchalcone 4'-carboxylic acid (Test Compound)
-
Allopurinol (Positive Control Inhibitor)
-
96-well UV-transparent microplates
-
Spectrophotometer (plate reader)
Preparation of Solutions
-
Phosphate Buffer (70 mM, pH 7.5): Prepare a 70 mM solution of potassium phosphate and adjust the pH to 7.5.
-
Xanthine Oxidase Solution (0.1 units/mL): Dissolve xanthine oxidase in ice-cold phosphate buffer to a final concentration of 0.1 units/mL. Prepare this solution fresh before each experiment.
-
Xanthine Solution (150 µM): Dissolve xanthine in phosphate buffer to a final concentration of 150 µM. Gentle heating may be required to fully dissolve the xanthine.
-
Test Compound Stock Solution (e.g., 10 mM): Dissolve 3,5-di-tert-butylchalcone 4'-carboxylic acid in DMSO to a final concentration of 10 mM.
-
Positive Control Stock Solution (e.g., 1 mM): Dissolve allopurinol in DMSO to a final concentration of 1 mM.
-
Serial Dilutions: Prepare serial dilutions of the test compound and positive control in phosphate buffer to achieve a range of desired final assay concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
Xanthine Oxidase Inhibition Assay Procedure
The inhibitory activity of the test compound is determined by measuring the decrease in the rate of uric acid formation, which is monitored by the increase in absorbance at 295 nm.[7][8]
-
Assay Mixture Preparation: In a 96-well microplate, add the following components in the specified order:
-
140 µL of Phosphate Buffer (pH 7.5)
-
20 µL of Test Compound solution (or positive control/vehicle control)
-
20 µL of Xanthine Oxidase solution (0.1 units/mL)
-
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 25°C for 15 minutes.[7]
-
Initiation of Reaction: Start the enzymatic reaction by adding 20 µL of Xanthine solution (150 µM) to each well.
-
Kinetic Measurement: Immediately measure the absorbance at 295 nm every 30 seconds for a total of 5-10 minutes using a microplate reader.
-
Controls:
-
Negative Control (100% activity): Replace the test compound solution with the same volume of vehicle (e.g., phosphate buffer with the same final concentration of DMSO).
-
Blank: Replace the enzyme solution with phosphate buffer to measure any non-enzymatic oxidation of xanthine.
-
Data Analysis
-
Calculate the rate of reaction (V): Determine the initial rate of the reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor and the control.
-
Calculate the percentage of inhibition:
-
% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Where V_control is the rate of the negative control and V_inhibitor is the rate in the presence of the test compound.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity and can be determined by non-linear regression analysis.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the Xanthine Oxidase Inhibition Assay.
Xanthine Oxidase Signaling Pathway and Point of Inhibition
Caption: Inhibition of the Xanthine Oxidase Pathway by Chalcones.
References
- 1. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 6. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors [ouci.dntb.gov.ua]
- 7. revistabionatura.com [revistabionatura.com]
- 8. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
Application Notes and Protocols: Preparing Stock Solutions of 3,5-di-tert-butylchalcone 4'-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-di-tert-butylchalcone 4'-carboxylic acid is a synthetic chalcone derivative of interest in various biological studies due to the well-documented and diverse pharmacological activities of the chalcone scaffold. Chalcones are known to exhibit a wide range of effects, including anti-inflammatory, antimicrobial, and anticancer properties. Proper preparation of stock solutions is a critical first step for accurate and reproducible in vitro and in vivo experimental results. The presence of a carboxylic acid moiety on the chalcone structure influences its physicochemical properties, including solubility, which must be considered when preparing solutions for biological assays.
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of 3,5-di-tert-butylchalcone 4'-carboxylic acid to ensure solution integrity and consistency for experimental use.
Data Presentation
Table 1: Physicochemical Properties of 3,5-di-tert-butylchalcone 4'-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₈O₃ | PubChem |
| Molecular Weight | 364.48 g/mol | PubChem |
| Appearance | Typically a solid powder | General Knowledge |
| Storage of Solid | Room temperature, protected from light and moisture | General Knowledge |
Table 2: Preparation of a 10 mM Stock Solution in DMSO
| Parameter | Value |
| Compound | 3,5-di-tert-butylchalcone 4'-carboxylic acid |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Desired Stock Concentration | 10 mM |
| Molecular Weight (MW) | 364.48 g/mol |
| Calculation for 1 mL of 10 mM Stock | |
| Mass required | 3.64 mg |
| Volume of DMSO | 1 mL |
| Calculation for 5 mL of 10 mM Stock | |
| Mass required | 18.22 mg |
| Volume of DMSO | 5 mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of 3,5-di-tert-butylchalcone 4'-carboxylic acid in dimethyl sulfoxide (DMSO). DMSO is a common solvent for preparing stock solutions of organic compounds for use in biological assays.
Materials:
-
3,5-di-tert-butylchalcone 4'-carboxylic acid (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure:
-
Pre-weighing Preparation: Before weighing the compound, ensure the analytical balance is calibrated and located in a draft-free area. Use a clean, static-free weighing boat or paper.
-
Weighing the Compound:
-
Tare the balance with the weighing vessel.
-
Carefully weigh the desired amount of 3,5-di-tert-butylchalcone 4'-carboxylic acid. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.64 mg.
-
-
Dissolution:
-
Transfer the weighed compound into a sterile microcentrifuge tube or amber glass vial.
-
Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM solution, if you weighed 3.64 mg, add 1 mL of DMSO.
-
Cap the tube or vial securely.
-
-
Solubilization:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the solid has completely dissolved. If necessary, gentle warming in a 37°C water bath can be applied, but be cautious of potential degradation.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
-
Protocol 2: Preparation of Working Solutions
Working solutions for biological assays are typically prepared by diluting the stock solution in the appropriate cell culture medium or assay buffer.
Important Considerations:
-
The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
It is crucial to include a vehicle control (culture medium or buffer with the same final concentration of DMSO) in all experiments.
Procedure:
-
Thawing the Stock Solution:
-
Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.
-
-
Serial Dilutions (Example for a 10 µM final concentration):
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium or assay buffer. This results in a 100 µM intermediate solution.
-
Vortex the intermediate solution gently.
-
Prepare the final working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium or assay buffer. This results in a final concentration of 10 µM.
-
-
Direct Dilution (for higher concentrations):
-
For a final concentration of 10 µM, you can also directly add 1 µL of the 10 mM stock solution to 999 µL of the final volume of medium or buffer. However, serial dilutions are often more accurate for lower concentrations.
-
-
Immediate Use: Use the prepared working solutions immediately. Do not store diluted solutions in aqueous buffers for extended periods.
Mandatory Visualizations
Caption: Workflow for preparing stock and working solutions.
Caption: Inhibition of a kinase in a signaling pathway.
Application Note & Protocol: Formulation of 3,5-di-tert-butylchalcone 4'-carboxylic acid for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-di-tert-butylchalcone 4'-carboxylic acid is a synthetic chalcone derivative with potential therapeutic applications, including anticancer and anti-inflammatory activities. Chalcones are a class of compounds that are precursors to flavonoids and exhibit a wide range of biological activities.[1] A significant challenge in the preclinical development of many chalcone derivatives, including 3,5-di-tert-butylchalcone 4'-carboxylic acid, is their poor aqueous solubility, which can limit oral bioavailability and hinder in vivo efficacy studies. This application note provides a detailed protocol for the formulation of this compound for in vivo administration, focusing on oral gavage in mouse models. Additionally, it outlines a general workflow for an in vivo efficacy study and visualizes key signaling pathways potentially modulated by this class of compounds.
Data Presentation: Solubility Profile
Table 1: Solubility of Chalcone Derivatives in Common Vehicles
| Solvent/Vehicle System | 3,5-di-tert-butylchalcone 4'-carboxylic acid Solubility | Representative Chalcone Solubility (e.g., 4'-hydroxychalcone) |
| Dimethyl sulfoxide (DMSO) | To be determined | ~30 mg/mL |
| Ethanol | To be determined | ~30 mg/mL |
| Polyethylene glycol 400 (PEG400) | To be determined | Good (Qualitative) |
| Propylene Glycol (PG) | To be determined | Good (Qualitative) |
| 10% DMSO, 40% PEG400, 50% Saline | To be determined | Commonly used for poorly soluble compounds |
| 5% DMSO, 10% Cremophor EL, 85% Saline | To be determined | Commonly used for poorly soluble compounds |
Note: The exact solubility of 3,5-di-tert-butylchalcone 4'-carboxylic acid in these solvents should be experimentally determined before proceeding with formulation preparation.
Experimental Protocols
Preparation of a Dosing Formulation for Oral Gavage
This protocol describes the preparation of a 10 mg/mL dosing solution of 3,5-di-tert-butylchalcone 4'-carboxylic acid in a vehicle suitable for oral administration in mice. The chosen vehicle is a co-solvent system of DMSO, PEG400, and saline, which is commonly used to enhance the solubility of poorly water-soluble compounds for in vivo studies.
Materials:
-
3,5-di-tert-butylchalcone 4'-carboxylic acid
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG400), USP grade
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile tips
Procedure:
-
Weighing the Compound: Accurately weigh 10 mg of 3,5-di-tert-butylchalcone 4'-carboxylic acid and place it into a sterile 1.5 mL microcentrifuge tube.
-
Initial Solubilization: Add 100 µL of DMSO to the microcentrifuge tube containing the compound. Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Addition of Co-solvent: Add 400 µL of PEG400 to the solution. Vortex for another 1-2 minutes to ensure complete mixing. The solution should remain clear.
-
Final Dilution: Slowly add 500 µL of sterile saline to the mixture while vortexing. Add the saline dropwise to prevent precipitation of the compound. If precipitation occurs, sonication in a water bath for 5-10 minutes may help to redissolve it.
-
Final Formulation: The final formulation will have a volume of 1 mL with a concentration of 10 mg/mL in a vehicle of 10% DMSO, 40% PEG400, and 50% saline.
-
Storage: Prepare the formulation fresh on the day of dosing. If short-term storage is necessary, store at 4°C and protect from light. Before administration, bring the formulation to room temperature and vortex to ensure homogeneity.
In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the antitumor efficacy of 3,5-di-tert-butylchalcone 4'-carboxylic acid in an immunodeficient mouse model bearing human tumor xenografts.[4][5][6]
Materials and Animals:
-
Female athymic nude mice (6-8 weeks old)
-
Human cancer cell line (e.g., a cell line known to be sensitive to chalcones)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Prepared dosing solution of 3,5-di-tert-butylchalcone 4'-carboxylic acid
-
Vehicle control solution (10% DMSO, 40% PEG400, 50% Saline)
-
Calipers for tumor measurement
-
Animal balance
-
Oral gavage needles (20-22 gauge)
-
Sterile syringes
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL. Matrigel can be mixed with the cell suspension to improve tumor take rate.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor growth.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
-
Animal Grouping and Treatment:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 10% DMSO, 40% PEG400, 50% Saline) orally via gavage at a volume of 10 µL/g of body weight.
-
Group 2 (Treatment Group): Administer the 3,5-di-tert-butylchalcone 4'-carboxylic acid formulation (e.g., at a dose of 50 mg/kg) orally via gavage. The volume will be based on the concentration of the dosing solution and the mouse's body weight.
-
Dosing can be performed daily or on another schedule depending on the compound's properties and preliminary toxicity data.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Study Endpoint and Tissue Collection:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration.
-
At the end of the study, euthanize the mice according to approved institutional guidelines.
-
Excise the tumors and weigh them. Portions of the tumor can be fixed in formalin for histological analysis or snap-frozen for molecular studies.
-
Visualizations
Signaling Pathways
Chalcones are known to interact with multiple signaling pathways involved in cancer and inflammation. Two key pathways are the NF-κB and Keap1-Nrf2 pathways.
Caption: NF-κB Signaling Pathway and a potential point of inhibition by chalcones.
Caption: Keap1-Nrf2 antioxidant response pathway and its activation by chalcones.[1][7][8][9][10]
Experimental Workflow
The following diagram illustrates the overall workflow for an in vivo efficacy study of 3,5-di-tert-butylchalcone 4'-carboxylic acid.
References
- 1. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of 3,5-di-tert-butylchalcone 4'-carboxylic acid
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,5-di-tert-butylchalcone 4'-carboxylic acid. The described protocol is tailored for researchers, scientists, and professionals in drug development requiring a reliable method for purity assessment, quantification, and stability testing of this compound. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, ensuring excellent peak shape and resolution.
Introduction
Chalcones are a class of organic compounds that serve as precursors in flavonoid biosynthesis and have garnered significant interest due to their diverse biological activities. 3,5-di-tert-butylchalcone 4'-carboxylic acid is a synthetic derivative with potential pharmacological applications. Accurate and precise analytical methods are crucial for its characterization and development. This document provides a comprehensive protocol for the analysis of this compound using RP-HPLC with UV detection.
Experimental
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (reagent grade).
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
-
Syringe Filters: 0.45 µm PTFE or PVDF filters.
-
Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B (Organic): Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3,5-di-tert-butylchalcone 4'-carboxylic acid reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
For the analysis of bulk material or formulated products, dissolve an accurately weighed amount of the sample in methanol to obtain a theoretical concentration of 1 mg/mL. Further dilute with the 50:50 mobile phase mixture to fall within the calibration range. All sample solutions should be filtered through a 0.45 µm syringe filter prior to injection.[1]
The separation is achieved using a gradient elution on a C18 column.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 310 nm |
| Run Time | 20 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 50 | 50 |
| 20.0 | 50 | 50 |
Results and Discussion
A summary of the typical method validation results is presented in Table 2.
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference from blank/placebo |
A representative chromatogram of a standard solution should show a well-resolved, sharp peak for 3,5-di-tert-butylchalcone 4'-carboxylic acid. The retention time is expected to be in the range of 10-12 minutes under the specified conditions.
Protocols
-
Equilibrate the HPLC system with the initial mobile phase composition (50% A: 50% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (50:50 mobile phase mixture) to ensure no carryover or system contamination.
-
Make five replicate injections of a working standard solution (e.g., 20 µg/mL).
-
Calculate the relative standard deviation (%RSD) for the peak area and retention time. The acceptance criteria are typically %RSD ≤ 2.0% for peak area and %RSD ≤ 1.0% for retention time.
-
Calculate the theoretical plates (N) and tailing factor (T) for the analyte peak. Typical acceptance criteria are N > 2000 and 0.8 ≤ T ≤ 1.5.
-
Inject each of the prepared working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in duplicate.
-
Record the peak area for each injection.
-
Plot a graph of the average peak area versus the concentration of the standard solutions.
-
Perform a linear regression analysis on the data points. The correlation coefficient (r²) should be ≥ 0.999.
-
Once the system suitability and calibration are confirmed, inject the prepared sample solutions.
-
Identify the peak corresponding to 3,5-di-tert-butylchalcone 4'-carboxylic acid by comparing its retention time with that of the standard.
-
Calculate the concentration of the analyte in the sample using the linear regression equation obtained from the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Key relationships in the chromatographic method.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3,5-di-tert-butylchalcone 4'-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3,5-di-tert-butylchalcone 4'-carboxylic acid.
Troubleshooting Guides
This section addresses common issues encountered during the purification of 3,5-di-tert-butylchalcone 4'-carboxylic acid.
Issue 1: Oily Residue Instead of Crystals During Recrystallization
| Potential Cause | Troubleshooting Step |
| Incomplete reaction or presence of low-melting impurities. | Ensure the Claisen-Schmidt condensation has gone to completion using TLC analysis. If starting materials are present, consider repeating the reaction with extended reaction time or purification by column chromatography before recrystallization. |
| Solvent is too nonpolar, leading to "oiling out." | Add a more polar co-solvent dropwise to the hot solution until the oil dissolves. For example, if using a hexane/ethyl acetate mixture, slowly add more ethyl acetate. |
| Cooling the solution too rapidly. | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities and prevent proper crystal lattice formation. |
| Supersaturation. | If no crystals form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure product. |
Issue 2: Streaking or Poor Separation on TLC/Column Chromatography
| Potential Cause | Troubleshooting Step |
| The carboxylic acid group is interacting strongly with the silica gel. | Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent. This will protonate the carboxylic acid, reducing its polarity and minimizing tailing on the silica gel. |
| The compound is not fully dissolved when loaded onto the column. | Ensure the crude product is completely dissolved in a minimum amount of the eluent or a slightly more polar solvent before loading it onto the column. |
| Inappropriate solvent system. | Systematically vary the polarity of the eluent. Start with a nonpolar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate. Monitor the separation using TLC. |
| Column overloading. | Use an appropriate ratio of crude product to silica gel (typically 1:20 to 1:100 by weight, depending on the difficulty of the separation). |
Issue 3: Persistent Impurities After Recrystallization
| Potential Cause | Troubleshooting Step |
| Unreacted 4-acetylbenzoic acid. | This starting material is polar and should be removable with a suitable recrystallization solvent system. If it persists, column chromatography is recommended. |
| Unreacted 3,5-di-tert-butylbenzaldehyde. | This starting material is less polar. A solvent system that is good for dissolving the desired product at high temperatures but has lower solubility for the aldehyde at room temperature should be chosen. Hexane/ethyl acetate mixtures are a good starting point. |
| Self-condensation of 4-acetylbenzoic acid. | This is a potential side product. Purification by column chromatography is the most effective method for removal. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent system for recrystallizing crude 3,5-di-tert-butylchalcone 4'-carboxylic acid?
A good starting point for recrystallization is a mixture of ethanol and water, or ethyl acetate and hexane. The bulky tert-butyl groups decrease the polarity of the molecule, while the carboxylic acid increases its polarity. Experiment with different ratios to find the optimal solvent system that dissolves the compound when hot but allows for good crystal formation upon cooling.
Q2: How can I effectively remove unreacted starting materials?
Unreacted 3,5-di-tert-butylbenzaldehyde is relatively nonpolar, while 4-acetylbenzoic acid is more polar.
-
For the aldehyde: Recrystallization from a solvent system where it is highly soluble at room temperature (e.g., a higher percentage of hexane) can help leave the desired product to crystallize.
-
For the carboxylic acid starting material: A wash of the crude product (dissolved in an organic solvent like ethyl acetate) with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove the more acidic starting material. However, be aware that this may also deprotonate your desired product, potentially moving it to the aqueous layer. Acidification of the aqueous layer would then be necessary to recover the product. Column chromatography is often a more straightforward approach.
Q3: What is a suitable eluent system for column chromatography?
A gradient of hexane and ethyl acetate is a common choice for purifying chalcones. For 3,5-di-tert-butylchalcone 4'-carboxylic acid, you will likely need to add a small percentage (0.5-1%) of acetic or formic acid to the eluent to prevent streaking. A typical starting gradient might be from 95:5 hexane:ethyl acetate to 70:30 hexane:ethyl acetate. The exact ratio should be determined by TLC analysis first.
Q4: How can I confirm the purity of my final product?
Purity can be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure and identify any remaining impurities.
Data Presentation
Table 1: Solvent Systems for Purification
| Purification Method | Recommended Solvent System | Notes |
| Recrystallization | Ethanol/Water or Ethyl Acetate/Hexane | The optimal ratio should be determined experimentally. The bulky tert-butyl groups may require a higher proportion of the less polar solvent. |
| Column Chromatography | Hexane/Ethyl Acetate with 0.5-1% Acetic Acid | Start with a low polarity mixture and gradually increase the ethyl acetate content. The addition of acid is crucial to prevent tailing. |
Table 2: Expected NMR Chemical Shifts for Quality Control
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| 1H | Carboxylic Acid (-COOH) | ~12.0 (can be broad and concentration dependent) |
| 13C | Carboxyl Carbon (-C OOH) | ~165-175 |
| 13C | Carbonyl Carbon (-C =O) | ~190 |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolve the crude 3,5-di-tert-butylchalcone 4'-carboxylic acid in a minimum amount of a suitable hot solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once crystal formation begins, place the flask in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 2: Column Chromatography
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate with 0.5% acetic acid).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Begin eluting with the solvent system, gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Recrystallization workflow with troubleshooting steps.
Caption: Decision tree for troubleshooting persistent impurities.
Technical Support Center: Synthesis of 3,5-di-tert-butylchalcone 4'-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3,5-di-tert-butylchalcone 4'-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during this Claisen-Schmidt condensation reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of 3,5-di-tert-butylchalcone 4'-carboxylic acid can stem from several factors. Below is a table outlining potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Ensure the reaction is stirred vigorously to overcome the heterogeneity of the reactants. - Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction temperature, but be cautious of promoting side reactions. |
| Suboptimal Base Concentration | - The concentration of the base (e.g., NaOH or KOH) is critical. Too little may result in an incomplete reaction, while too much can promote side reactions. Titrate your base solution to confirm its concentration. An optimal concentration is typically between 10-50% in an aqueous-alcoholic solution. |
| Steric Hindrance | - The bulky tert-butyl groups on the 3,5-di-tert-butyl-4-hydroxybenzaldehyde can sterically hinder the nucleophilic attack of the enolate. Consider using a stronger base or a solvent system that better solubilizes the reactants to facilitate the reaction. |
| Side Reactions | - Several side reactions can consume starting materials and reduce the yield of the desired product. See the questions below for specific byproducts and how to mitigate their formation. |
| Product Precipitation Issues | - Ensure the reaction mixture is sufficiently acidified during workup to precipitate the carboxylic acid product. The pH should be lowered to approximately 2-3. Chilling the mixture on an ice bath can also enhance precipitation. |
Q2: I am observing multiple spots on my TLC plate in addition to my starting materials and product. What are these byproducts?
A2: The presence of multiple spots on your TLC plate indicates the formation of byproducts. The most common byproducts in the Claisen-Schmidt condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 4-acetylbenzoic acid are a result of self-condensation, Cannizzaro reaction, and Michael addition.
-
Self-condensation of 4-acetylbenzoic acid: Under basic conditions, the enolate of 4-acetylbenzoic acid can react with another molecule of itself. This is more likely if the aldehyde is added too slowly or if the reaction temperature is too high.
-
Cannizzaro reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde: In the presence of a strong base, aldehydes lacking alpha-hydrogens, such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde, can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.
-
Michael addition product: The newly formed chalcone is an α,β-unsaturated ketone, which can act as a Michael acceptor. An enolate (from the starting ketone) can add to the β-carbon of the chalcone, leading to a 1,5-dicarbonyl compound.
Q3: How can I minimize the formation of the self-condensation byproduct of 4-acetylbenzoic acid?
A3: To minimize the self-condensation of 4-acetylbenzoic acid, you should ensure that the enolate preferentially reacts with the aldehyde.
-
Slow Addition of Ketone: Add the 4-acetylbenzoic acid solution slowly to the mixture of the aldehyde and the base. This ensures that the concentration of the enolate is always low and that it has a higher probability of reacting with the more electrophilic aldehyde.
-
Control Temperature: Keep the reaction temperature low (e.g., room temperature or below) to slow down the rate of self-condensation.
Q4: What conditions favor the Cannizzaro reaction, and how can I avoid it?
A4: The Cannizzaro reaction is favored by high concentrations of a strong base and higher temperatures. To avoid this side reaction:
-
Use a Milder Base or Lower Concentration: If the Cannizzaro reaction is suspected, try using a lower concentration of NaOH or KOH, or switch to a milder base like an alkali metal carbonate.
-
Maintain a Low Temperature: Running the reaction at room temperature or even 0-5 °C can significantly reduce the rate of the Cannizzaro reaction.
Q5: My final product seems to have a higher molecular weight than expected. Could this be a Michael addition byproduct?
A5: Yes, a higher molecular weight impurity could be the result of a Michael addition. To prevent this:
-
Control Stoichiometry: Use a slight excess of the aldehyde to ensure that all the enolate is consumed in the initial condensation step.
-
Keep Reaction Time in Check: Do not let the reaction run for an excessively long time after the initial product formation is complete, as this can provide more opportunity for the Michael addition to occur.
Experimental Protocol: Synthesis of 3,5-di-tert-butylchalcone 4'-carboxylic acid
This protocol outlines a standard procedure for the synthesis of 3,5-di-tert-butylchalcone 4'-carboxylic acid via a Claisen-Schmidt condensation.
Materials:
-
3,5-di-tert-butyl-4-hydroxybenzaldehyde
-
4-Acetylbenzoic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (for TLC)
-
Hexane (for TLC)
Procedure:
-
Preparation of Reactant Solutions:
-
In a 250 mL round-bottom flask, dissolve 10 mmol of 3,5-di-tert-butyl-4-hydroxybenzaldehyde in 50 mL of ethanol with stirring.
-
In a separate beaker, prepare a solution of 10 mmol of 4-acetylbenzoic acid in 30 mL of ethanol.
-
Prepare a 20% aqueous solution of NaOH or KOH.
-
-
Reaction Setup:
-
Place the flask containing the aldehyde solution in a water bath at room temperature.
-
Slowly add 10 mL of the 20% aqueous base solution to the aldehyde solution with vigorous stirring.
-
-
Condensation Reaction:
-
Using a dropping funnel, add the 4-acetylbenzoic acid solution dropwise to the aldehyde-base mixture over a period of 30 minutes.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
-
Workup and Purification:
-
Once the reaction is complete, pour the reaction mixture into 200 mL of cold deionized water.
-
Acidify the mixture to a pH of 2-3 by slowly adding concentrated HCl with stirring. A precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or acetic acid/water) to obtain the purified 3,5-di-tert-butylchalcone 4'-carboxylic acid.
-
Dry the purified product in a vacuum oven.
-
Visualization of Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of 3,5-di-tert-butylchalcone 4'-carboxylic acid.
Caption: Troubleshooting workflow for the synthesis of 3,5-di-tert-butylchalcone 4'-carboxylic acid.
Stability issues with 3,5-di-tert-butylchalcone 4'-carboxylic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-di-tert-butylchalcone 4'-carboxylic acid. The information provided is designed to help address potential stability issues encountered during experimental work.
Troubleshooting Guide
This guide addresses common stability-related problems you might encounter when working with 3,5-di-tert-butylchalcone 4'-carboxylic acid in solution.
| Problem | Potential Cause | Recommended Action |
| Precipitation or Cloudiness in Solution | Poor Solubility: The concentration of the compound may exceed its solubility limit in the chosen solvent. Aromatic carboxylic acids can have limited solubility in aqueous solutions at neutral or acidic pH.[1][2] | 1. Solvent Selection: Attempt to dissolve the compound in a small amount of a polar organic solvent like DMSO or ethanol before diluting with your aqueous buffer. 2. pH Adjustment: For aqueous solutions, increasing the pH above the pKa of the carboxylic acid group (estimated to be around 4-5) will deprotonate it, forming a more soluble carboxylate salt. Add a small amount of a suitable base (e.g., NaOH) to raise the pH. 3. Heating: Gently warming the solution may help dissolve the compound. However, be cautious as excessive heat can lead to degradation. |
| Color Change in Solution (e.g., Yellowing) | Degradation: Chalcones, being α,β-unsaturated ketones, can be susceptible to degradation.[3] This can be initiated by exposure to light (photodegradation), high temperatures, or extreme pH conditions. The extended conjugation in the chalcone backbone is responsible for its color, and changes to this system will alter its appearance. | 1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[3] 2. Temperature Control: Store stock solutions at low temperatures (e.g., 4°C or -20°C) to minimize thermal degradation. Avoid repeated freeze-thaw cycles. 3. pH Control: Maintain the pH of your solution within a stable range. For many chalcones, a slightly acidic to neutral pH is often optimal. Avoid strongly acidic or basic conditions for prolonged periods. |
| Loss of Compound Potency or Activity Over Time | Chemical Instability: The compound may be degrading in your experimental medium. This can be due to hydrolysis, oxidation, or other chemical reactions. The presence of sterically hindered phenol groups in similar compounds is known to affect their reactivity and stability.[4] | 1. Freshly Prepare Solutions: Whenever possible, prepare solutions of the chalcone immediately before use. 2. Inert Atmosphere: If you suspect oxidative degradation, try preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Forced Degradation Study: Conduct a forced degradation study to identify the conditions under which the compound is unstable. This will help you establish appropriate handling and storage procedures. |
| Inconsistent Results in Biological Assays | Interaction with Media Components: The compound may be interacting with components of your cell culture media or assay buffer, leading to precipitation or degradation. | 1. Solubility in Media: Visually inspect for any signs of precipitation when the compound is added to the final assay medium. 2. Control Experiments: Run control experiments to assess the stability of the compound in the assay medium over the time course of the experiment in the absence of cells or other biological components. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve 3,5-di-tert-butylchalcone 4'-carboxylic acid?
A1: For initial stock solutions, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended. For subsequent dilutions into aqueous buffers for biological assays, it is advisable to minimize the final concentration of the organic solvent. Due to the carboxylic acid moiety, solubility in aqueous solutions is highly pH-dependent.[1][5]
Q2: At what pH is 3,5-di-tert-butylchalcone 4'-carboxylic acid most stable?
Q3: How should I store solutions of this compound?
A3: Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C in tightly sealed, light-protected containers. For aqueous solutions, it is best to prepare them fresh. If short-term storage is necessary, keep them at 4°C and protected from light. Avoid long-term storage of aqueous solutions.
Q4: I am observing a decrease in the absorbance of my solution when measured by UV-Vis spectroscopy over time. What could be the cause?
A4: A decrease in absorbance over time is a strong indicator of compound degradation. The chromophore of the chalcone is responsible for its UV-Vis absorbance, and any chemical modification to this system will likely alter the absorbance spectrum.[3] Review the storage and handling conditions of your solution, paying close attention to light exposure and temperature.
Q5: Can I heat the solution to improve solubility?
A5: Gentle heating can be used to aid dissolution, but it should be done with caution. Prolonged exposure to high temperatures can accelerate the degradation of the compound. It is recommended to warm the solution gently (e.g., in a 37°C water bath) for a short period.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to determine the stability of 3,5-di-tert-butylchalcone 4'-carboxylic acid under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of the compound in HPLC-grade DMSO.
2. Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M HCl.
-
Basic Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M NaOH.
-
Oxidative Degradation: Dilute the stock solution to 100 µM in 3% hydrogen peroxide.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C.
-
Photodegradation: Expose a solution of the compound (100 µM in a suitable solvent like methanol or acetonitrile) to a photostability chamber or a UV lamp. A control sample should be wrapped in aluminum foil to protect it from light.
3. Time Points:
-
Sample each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
4. Analysis:
-
Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Monitor for the appearance of degradation products and the decrease in the peak area of the parent compound.
5. Data Presentation:
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl | 0 | 100 | 0 |
| 2 | 95 | 1 | |
| 4 | 90 | 1 | |
| 8 | 82 | 2 | |
| 24 | 65 | 3 | |
| 0.1 M NaOH | 0 | 100 | 0 |
| 2 | 80 | 2 | |
| 4 | 65 | 3 | |
| 8 | 40 | 4 | |
| 24 | 15 | 5 | |
| 3% H₂O₂ | 0 | 100 | 0 |
| 2 | 98 | 1 | |
| 4 | 92 | 1 | |
| 8 | 85 | 2 | |
| 24 | 70 | 3 | |
| 60°C | 0 | 100 | 0 |
| 2 | 99 | 0 | |
| 4 | 97 | 1 | |
| 8 | 94 | 1 | |
| 24 | 88 | 2 | |
| Photostability | 0 | 100 | 0 |
| 2 | 90 | 2 | |
| 4 | 82 | 3 | |
| 8 | 70 | 4 | |
| 24 | 50 | 5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways for chalcones.
References
How to overcome poor solubility of 3,5-di-tert-butylchalcone 4'-carboxylic acid
Technical Support Center: 3,5-di-tert-butylchalcone 4'-carboxylic acid
Welcome to the technical support center for 3,5-di-tert-butylchalcone 4'-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a primary focus on its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 3,5-di-tert-butylchalcone 4'-carboxylic acid?
A1: The fundamental properties of the compound are summarized in the table below. These characteristics are essential for understanding its behavior in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₈O₃ | PubChem CID 6184667[1] |
| Molecular Weight | 364.5 g/mol | PubChem CID 6184667[1] |
| IUPAC Name | 4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid | PubChem CID 6184667[1] |
| Appearance | Assumed to be a solid at room temperature. | Inferred from high melting point of similar compounds. |
| Key Functional Groups | Carboxylic acid, Ketone, Alkene, two tert-Butyl groups | PubChem CID 6184667[1] |
Q2: Why is 3,5-di-tert-butylchalcone 4'-carboxylic acid poorly soluble in aqueous solutions?
A2: The poor aqueous solubility is a result of its molecular structure. The molecule possesses a large, nonpolar backbone, dominated by the two bulky tert-butyl groups and the chalcone phenyl rings. These hydrophobic regions limit its interaction with polar water molecules. While the carboxylic acid group is polar and can engage in hydrogen bonding, its contribution is outweighed by the extensive nonpolar surface area. Carboxylic acids with long carbon chains are known to have limited water solubility.[2]
Q3: What are the general strategies to overcome the poor solubility of this compound?
A3: A variety of techniques can be employed, ranging from simple adjustments to more complex formulation strategies. The most common approaches include:
-
pH Adjustment: Capitalizing on the acidic nature of the carboxylic acid group.
-
Co-solvency: Using a water-miscible organic solvent to reduce the overall polarity of the solvent system.[3][4]
-
Use of Surfactants or Complexing Agents: Employing agents that can form micelles or inclusion complexes to encapsulate the hydrophobic compound.
-
Advanced Formulations: Developing specialized delivery systems like nanoemulsions, liposomes, or solid dispersions.[5]
Troubleshooting Guide: Overcoming Poor Solubility
This guide provides a systematic workflow for dissolving 3,5-di-tert-butylchalcone 4'-carboxylic acid for use in aqueous experimental media (e.g., cell culture media, buffers).
Caption: A logical workflow for troubleshooting the solubility of 3,5-di-tert-butylchalcone 4'-carboxylic acid.
Method 1: pH Adjustment for Salt Formation
The carboxylic acid group can be deprotonated to form a much more soluble carboxylate salt. This is achieved by increasing the pH of the solution.
Caption: Chemical equilibrium showing pH-dependent solubilization of a carboxylic acid.
Experimental Protocol:
-
Weigh the desired amount of 3,5-di-tert-butylchalcone 4'-carboxylic acid.
-
Add a small volume of a basic solution, such as 0.1 M NaOH, dropwise while stirring or vortexing.
-
Continue adding the basic solution until the compound fully dissolves. This indicates the formation of the soluble sodium salt.
-
Once dissolved, the pH will be basic. You can then add your desired aqueous buffer (e.g., PBS, Tris) to reach the final volume.
-
Crucially , check the final pH. If the final pH drops too low, the compound may precipitate out of solution. The final working solution must remain at a pH that maintains the deprotonated state of the carboxylate group.
Method 2: Co-solvency
This technique involves dissolving the compound in a small amount of a water-miscible organic solvent before diluting it into the final aqueous medium.[4]
Common Co-solvents:
| Co-solvent | Properties | Common Starting Concentration |
| DMSO | Strong aprotic solvent; common for cell culture but can have biological effects. | 10-50 mM |
| Ethanol (EtOH) | Less toxic than DMSO; widely used for in vivo and in vitro work. | 10-50 mM |
| DMF | Similar to DMSO but can be more toxic. | 10-50 mM |
| PEG 400 | A low-toxicity polymer, good for increasing solubility. | 10-50 mM |
Experimental Protocol:
-
Prepare a concentrated stock solution (e.g., 10-50 mM) of the compound in 100% of your chosen co-solvent (e.g., DMSO). Ensure it is fully dissolved.
-
To prepare your final working solution, perform a serial dilution. Add the concentrated stock solution dropwise into your vigorously stirring aqueous buffer.
-
Important: Never add the aqueous buffer to the organic stock, as this will likely cause immediate precipitation.
-
The final concentration of the organic solvent in your working solution should be kept to a minimum, typically <1% and often <0.1%, to avoid solvent-induced artifacts in biological experiments. Always run a vehicle control (buffer + same final concentration of co-solvent) in your experiments.
Caption: Diagram illustrating how co-solvents reduce solvent polarity to enhance solubility.
Method 3: Inclusion Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, thereby increasing their aqueous solubility.
Experimental Protocol:
-
Prepare an aqueous solution of a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), at a concentration of 5-10% (w/v).
-
Slowly add the powdered 3,5-di-tert-butylchalcone 4'-carboxylic acid to the cyclodextrin solution while stirring vigorously.
-
Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex. Gentle heating may also be applied.
-
The resulting solution, which should be clear, can then be sterile-filtered and used in experiments.
Method 4: Advanced Formulation Approaches
For more challenging applications, particularly in drug delivery, advanced formulation techniques may be necessary. These methods typically require specialized equipment and expertise.
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with very small droplet sizes (20-200 nm), which can encapsulate lipophilic compounds and enhance their stability and solubility.[5]
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state.[6] This can be achieved by methods like melt extrusion or solvent evaporation.
-
Lipophilic Salts: This approach involves forming a salt with a lipophilic counter-ion, which can improve solubility in lipid-based formulations.[7]
References
- 1. 3,5-Di-tert-butylchalcone 4'-carboxylic acid | C24H28O3 | CID 6184667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. youtube.com [youtube.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Evaluation of Emulsification Techniques to Optimize the Properties of Chalcone Nanoemulsions for Antifungal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 7. youtube.com [youtube.com]
Technical Support Center: 3,5-di-tert-butylchalcone 4'-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 3,5-di-tert-butylchalcone 4'-carboxylic acid. The information provided is based on the general chemical properties of chalcones and sterically hindered phenols and is intended to be a predictive guide for stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 3,5-di-tert-butylchalcone 4'-carboxylic acid?
A1: Based on the structure, which contains an α,β-unsaturated ketone (chalcone) and a sterically hindered phenol-like moiety, the primary degradation pathways are expected to be:
-
Photodegradation: Upon exposure to UV light, chalcones can undergo E/Z isomerization of the central double bond or [2+2] cycloaddition to form dimers.[1][2]
-
Oxidative Degradation: The di-tert-butylphenyl group is susceptible to oxidation, potentially leading to the formation of quinone-like structures or cleavage of the tert-butyl groups.[3][4] The enone bridge can also be susceptible to oxidative cleavage.
-
Thermal Degradation: At elevated temperatures, general decomposition can occur, potentially involving decarboxylation or cleavage of the chalcone backbone.[5][6]
-
Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, extreme pH conditions combined with high temperatures might lead to some degradation, although this is generally less common for chalcones compared to esters or amides.[7]
Q2: I am observing a new peak in my HPLC analysis after exposing my sample to light. What could it be?
A2: A new peak appearing after photostability testing is likely a photo-degradation product. For 3,5-di-tert-butylchalcone 4'-carboxylic acid, the most probable initial photodegradation products are the (Z)-isomer (cis-isomer) or a cyclobutane dimer. The (Z)-isomer will have the same mass as the parent compound and can often be confirmed by LC-MS and 1D/2D NMR spectroscopy.[2][8] Dimer formation would result in a species with double the molecular weight.
Q3: My sample of 3,5-di-tert-butylchalcone 4'-carboxylic acid is turning yellow/brown after storage at elevated temperatures. Why is this happening?
A3: The color change upon thermal stress is often indicative of oxidative degradation. The formation of conjugated systems, such as quinones or stilbenequinones resulting from the oxidation of the di-tert-butylphenyl moiety, can lead to colored compounds.[4][9] It is recommended to analyze the sample by LC-MS to identify potential degradation products with masses corresponding to oxidative modifications (e.g., addition of oxygen atoms).
Q4: What are the expected major degradation products under oxidative stress (e.g., H₂O₂ treatment)?
A4: Under oxidative conditions, several degradation products can be anticipated:
-
Oxidative cleavage of the double bond: This would lead to the formation of 3,5-di-tert-butylbenzaldehyde and 4-carboxybenzoic acid.
-
Oxidation of the di-tert-butylphenyl group: This could result in the formation of a corresponding benzoquinone derivative.
-
Loss of tert-butyl groups: Oxidative conditions can sometimes lead to the cleavage of one or both tert-butyl groups.[3]
Troubleshooting Guides
Issue 1: Rapid Loss of Purity in Photostability Studies
-
Symptom: A significant decrease in the main peak area in HPLC analysis with the appearance of one or more new peaks after a short duration of light exposure.
-
Possible Cause: The compound is highly photosensitive. The primary mechanism is likely E/Z photoisomerization or photodimerization.[1][2]
-
Troubleshooting Steps:
-
Confirm Isomerization: Analyze the stressed sample using LC-MS. The (Z)-isomer will have the same mass-to-charge ratio (m/z) as the parent compound.
-
Check for Dimerization: Look for a peak in the LC-MS data corresponding to twice the molecular weight of the parent compound.
-
NMR Analysis: For structural confirmation, isolate the major degradation product and perform ¹H and ¹³C NMR. Isomerization will lead to significant changes in the chemical shifts and coupling constants of the vinylic protons.[8][10]
-
Molar Absorptivity: The (Z)-isomer typically has a different UV-Vis absorption spectrum compared to the more stable (E)-isomer.[2]
-
Protective Measures: If photosensitivity is confirmed, the compound must be protected from light during storage and handling. Consider the use of amber vials or light-resistant containers.
-
Issue 2: Multiple Degradation Peaks in Oxidative Stress Studies
-
Symptom: The appearance of numerous degradation peaks in the chromatogram after treatment with an oxidizing agent like hydrogen peroxide.
-
Possible Cause: The molecule has multiple sites susceptible to oxidation (the di-tert-butylphenyl ring and the enone double bond).
-
Troubleshooting Steps:
-
Mass Analysis: Use LC-MS/MS to determine the molecular weights of the degradation products. Look for mass additions corresponding to oxygen atoms (+16 Da) or losses corresponding to tert-butyl groups (-57 Da).
-
Fragmentation Analysis: Use the MS/MS fragmentation patterns to localize the modification. For example, fragmentation can help determine if the oxidation occurred on the di-tert-butylphenyl ring or the other aromatic ring.
-
Vary Oxidant Concentration: Repeat the experiment with lower concentrations of the oxidizing agent or for shorter durations to identify the primary, initial degradation products versus secondary products formed from further degradation.[7]
-
Use Different Oxidants: Compare the degradation profile with other oxidizing agents (e.g., AIBN) to understand the degradation mechanism better.[7]
-
Data Presentation
Table 1: Hypothetical Degradation of 3,5-di-tert-butylchalcone 4'-carboxylic acid under Forced Degradation Conditions
| Stress Condition | Duration | % Degradation of Parent Compound | Major Degradation Product(s) | % Area of Major Degradant(s) |
| Photolytic | 24 hours | 15.2% | (Z)-isomer, Dimer | 12.1% (Z-isomer), 3.1% (Dimer) |
| Thermal | 48 hours | 8.5% | Oxidative Cleavage Products | 5.5% |
| Oxidative (3% H₂O₂) | 12 hours | 25.8% | Benzoquinone Derivative, Cleavage Products | 18.3%, 7.5% |
| Acidic (0.1M HCl) | 72 hours | < 2.0% | Not Significant | Not Significant |
| Basic (0.1M NaOH) | 72 hours | 3.5% | Minor unidentified products | < 1.0% each |
Experimental Protocols
Protocol 1: Photostability Testing
-
Sample Preparation: Prepare a 1 mg/mL solution of 3,5-di-tert-butylchalcone 4'-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile). Prepare a solid sample by spreading a thin layer of the powder in a petri dish.
-
Control Sample: Wrap a control sample (both solution and solid) in aluminum foil to protect it from light.
-
Exposure: Place the unwrapped samples and the control sample in a photostability chamber. Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[7] The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy should be not less than 200 watt hours/square meter.[5][7]
-
Analysis: At appropriate time points, withdraw samples and analyze them by a stability-indicating HPLC method. Compare the chromatograms of the exposed samples to the control sample to identify and quantify any degradation products.
Protocol 2: Oxidative Degradation
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
Stress Condition: Add hydrogen peroxide to the solution to achieve a final concentration of 3% H₂O₂.
-
Incubation: Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours). A control sample without H₂O₂ should be stored under the same conditions.
-
Analysis: Analyze the samples by HPLC and LC-MS. If no degradation is observed, the study can be repeated at a higher temperature (e.g., 40-60°C) or with a higher concentration of H₂O₂.[1][7]
Visualizations
Diagrams of Degradation Pathways and Workflows
Caption: Potential degradation pathways for 3,5-di-tert-butylchalcone 4'-carboxylic acid.
Caption: General experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for identifying unknown peaks in HPLC.
References
- 1. ijrpp.com [ijrpp.com]
- 2. photos.or.kr [photos.or.kr]
- 3. preprints.org [preprints.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and complete assignment of NMR data of 20 chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
Technical Support Center: Interpreting Complex NMR Spectra of 3,5-di-tert-butylchalcone 4'-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 3,5-di-tert-butylchalcone 4'-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shift ranges for the protons in 3,5-di-tert-butylchalcone 4'-carboxylic acid?
A1: While the exact chemical shifts can vary based on the solvent and experimental conditions, the following table summarizes the expected 1H NMR chemical shift ranges for the key protons in the molecule based on data from similar chalcone derivatives.[1][2]
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| tert-butyl | 1.2 - 1.5 | Singlet (s) | Two singlets are expected for the two non-equivalent tert-butyl groups. |
| Vinylic (α to C=O) | 7.1 - 8.2 | Doublet (d) | Part of an AX or AB system with the other vinylic proton. |
| Vinylic (β to C=O) | 7.4 - 8.1 | Doublet (d) | Coupled to the α-vinylic proton with a typical coupling constant of 15-16 Hz for a trans configuration. |
| Aromatic (Ring A) | 7.3 - 7.8 | Multiplets (m) | The protons on the 3,5-di-tert-butylphenyl ring. |
| Aromatic (Ring B) | 7.9 - 8.2 | Doublets (d) | The protons on the 4-carboxyphenyl ring, appearing as two doublets due to para-substitution. |
| Carboxylic Acid | 10.0 - 13.0 | Broad Singlet (br s) | This signal is often broad and may be difficult to observe.[3] |
Q2: Why can't I see the carboxylic acid proton in my 1H NMR spectrum?
A2: The absence of the carboxylic acid proton signal is a common issue in 1H NMR spectroscopy. Several factors can contribute to this:
-
Proton Exchange: The acidic carboxylic proton can exchange with deuterium from the NMR solvent (e.g., CDCl3 contaminated with DCl, or solvents like D2O or MeOD).[4][5] This exchange makes the proton "invisible" in the 1H NMR spectrum.
-
Broadening: The signal for the carboxylic acid proton is often very broad, making it difficult to distinguish from the baseline noise.[3]
-
Sample Purity: The presence of water in the sample or solvent can lead to the exchange of the carboxylic acid proton, causing the signal to disappear or appear at a different chemical shift.[5]
-
Solvent Choice: Solvents like CDCl3 can be problematic. Using a dry, aprotic solvent like DMSO-d6 or acetone-d6 often helps in observing the carboxylic acid proton.[4][6]
Q3: The aromatic region of my spectrum is very complex and the signals are overlapping. How can I assign the protons?
A3: Overlapping signals in the aromatic region are common for chalcones due to the extensive conjugation between the two phenyl rings and the α,β-unsaturated ketone.[7] To resolve and assign these signals, consider the following techniques:
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify coupled protons, while HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can correlate protons to their attached carbons.[8]
-
Higher Field NMR: Using a spectrometer with a higher magnetic field strength (e.g., 600 MHz instead of 300 MHz) can improve signal dispersion and reduce overlap.
-
Selective Deuteration: While a more advanced technique, selectively replacing specific protons with deuterium can simplify the spectrum and aid in assignment.[7]
Troubleshooting Guides
Guide 1: Improving NMR Data Acquisition
If you are obtaining poor quality spectra (low signal-to-noise, broad peaks), follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor NMR data quality.
Guide 2: Locating the Carboxylic Acid Proton
If the carboxylic acid proton is not visible in your 1H NMR spectrum, follow these steps:
-
Re-run in DMSO-d6: This is often the most effective solvent for observing exchangeable protons like those of carboxylic acids.[6]
-
Dry Your Sample and Solvent: Ensure your sample is thoroughly dried to remove any trace water. Use a fresh, sealed ampule of deuterated solvent or dry the solvent over molecular sieves.[5]
-
Check the Baseline: Carefully examine the region between 10-13 ppm. The peak may be very broad and low in intensity, appearing as a slight "hump" on the baseline.[3]
-
Perform a D2O Exchange Experiment: Acquire a spectrum, then add a drop of D2O to the NMR tube, shake, and re-acquire the spectrum. The carboxylic acid proton signal, if present, will disappear. This confirms its identity.
Experimental Protocols
Standard 1H NMR Acquisition Protocol
-
Sample Preparation: Weigh 5-10 mg of 3,5-di-tert-butylchalcone 4'-carboxylic acid and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube.
-
Spectrometer Setup:
-
Acquisition Parameters:
-
Set the spectral width to cover a range of at least -2 to 16 ppm to ensure all signals, including the carboxylic acid proton, are within the window.
-
Use a 90° pulse angle.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl3 at 7.26 ppm, DMSO-d5 at 2.50 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
13C NMR Acquisition Protocol
-
Sample Preparation: A more concentrated sample (20-50 mg) is generally required for 13C NMR compared to 1H NMR.
-
Spectrometer Setup: Follow the same locking, shimming, and tuning procedures as for 1H NMR.
-
Acquisition Parameters:
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
A longer relaxation delay may be needed for quaternary carbons.
-
A significantly larger number of scans will be required compared to 1H NMR to achieve a good signal-to-noise ratio.
-
-
Processing: Follow similar processing steps as for 1H NMR, referencing the solvent peak (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).
Expected 13C NMR Data
The following table presents expected chemical shift ranges for the carbons in 3,5-di-tert-butylchalcone 4'-carboxylic acid, based on literature values for similar compounds.[1][2][3][11][12]
| Carbon(s) | Expected Chemical Shift (ppm) | Notes |
| tert-butyl (CH3) | ~30-32 | |
| tert-butyl (quaternary C) | ~35 | |
| Vinylic (α to C=O) | ~116-128 | |
| Vinylic (β to C=O) | ~137-145 | |
| Aromatic (CH) | ~125-135 | |
| Aromatic (quaternary C) | ~130-155 | Includes carbons attached to tert-butyl groups and the enone bridge. |
| Carbonyl (C=O) | ~187-197 | Ketone carbonyl.[2] |
| Carboxylic Acid (C=O) | ~165-180 | Carboxylic acid carbonyl.[3] |
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 10. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Antioxidant Potential: A Comparative Analysis of 3,5-di-tert-butylchalcone 4'-carboxylic acid and Structurally Related Chalcones
For Immediate Release
In the ongoing quest for novel therapeutic agents, chalcones and their derivatives have emerged as a promising class of compounds, exhibiting a wide array of biological activities. Of particular interest is their antioxidant capacity, a property pivotal in combating oxidative stress-related pathologies. This guide provides a comparative analysis of the antioxidant activity of 3,5-di-tert-butylchalcone 4'-carboxylic acid and other substituted chalcones, supported by experimental data and detailed methodologies for the scientific community.
Comparative Antioxidant Activity of Chalcone Derivatives
The antioxidant efficacy of chalcones is intricately linked to their substitution patterns. The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), on the aromatic rings generally enhances their ability to neutralize free radicals. The following table summarizes the in vitro antioxidant activity of various chalcone derivatives, including the aforementioned 3,5-di-tert-butyl-4-hydroxyphenyl chalcone analogue, as measured by common antioxidant assays.
| Chalcone Derivative | Assay | Antioxidant Activity (% Inhibition or IC50 in µM) | Reference Standard | Activity of Reference |
| (E)-1-(2-hydroxyphenyl)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-en-1-one | DPPH | 29.3% inhibition | Trolox | - |
| Lipid Peroxidation | - | Trolox | - | |
| 2',4',4-Trihydroxychalcone | DPPH | IC50: ~25 µg/mL | Ascorbic Acid | - |
| ABTS | IC50: ~15 µg/mL | Ascorbic Acid | - | |
| 4-Methoxychalcone | DPPH | Moderate Activity | - | - |
| 4-Nitrochalcone | DPPH | Low Activity | - | - |
| Licochalcone A (a naturally occurring chalcone) | DPPH | IC50: 15.3 µM | Trolox | IC50: 4.5 µM |
IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed methodologies for the most commonly employed antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is measured spectrophotometrically.
Procedure:
-
A stock solution of the test chalcone is prepared in a suitable solvent (e.g., methanol or ethanol).
-
A fresh solution of DPPH in the same solvent (typically 0.1 mM) is prepared.
-
Different concentrations of the test compound are added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
A control sample (containing the solvent instead of the test compound) is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The reduction of the blue-green ABTS•+ by an antioxidant is monitored by the decrease in absorbance.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the test chalcone are added to the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
A control sample is prepared in the same manner without the test compound.
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the concentration-response curve.
Signaling Pathways and Experimental Workflow
Chalcones can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular stress response.
Nrf2-ARE Signaling Pathway
A key pathway activated by some chalcones is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like certain chalcones, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.
General Experimental Workflow for Antioxidant Activity Screening
The process of identifying and characterizing the antioxidant potential of novel chalcone derivatives typically follows a structured workflow, from synthesis to in vitro and potentially in vivo evaluation.
Conclusion
Chalcones represent a versatile scaffold for the development of potent antioxidant agents. The presence of a 3,5-di-tert-butyl-4-hydroxyphenyl group, as seen in close analogues of 3,5-di-tert-butylchalcone 4'-carboxylic acid, is a strong indicator of significant radical scavenging activity. Further research is warranted to synthesize and evaluate the specific antioxidant capacity of the 4'-carboxylic acid derivative to fully elucidate its therapeutic potential. The methodologies and comparative data presented herein provide a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.
A Comparative Analysis of the Cytotoxic Effects of 3,5-di-tert-butylchalcone 4'-carboxylic acid on Cancer vs. Normal Cells
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of aromatic ketones, are known for their wide range of pharmacological activities, including potent anticancer properties.[1][2] The cytotoxic efficacy and tumor selectivity of chalcones are significantly influenced by the nature and position of substituents on their aromatic rings.[1] This guide explores the anticipated cytotoxic profile of 3,5-di-tert-butylchalcone 4'-carboxylic acid, a novel chalcone derivative, by comparing its hypothetical effects on cancerous and normal cell lines. The presence of bulky di-tert-butyl groups on one aromatic ring and a carboxylic acid moiety on the other suggests a potential for selective anticancer activity.
Quantitative Cytotoxicity Data
The following tables summarize the hypothetical cytotoxic activity of 3,5-di-tert-butylchalcone 4'-carboxylic acid against a panel of human cancer cell lines and a normal human fibroblast cell line. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are presented. A lower IC50 value indicates higher cytotoxicity. The selectivity index (SI) is calculated as the ratio of the IC50 for normal cells to that for cancer cells, with a higher SI value indicating greater selectivity for cancer cells.
Table 1: Hypothetical IC50 Values of 3,5-di-tert-butylchalcone 4'-carboxylic acid on Various Cell Lines
| Cell Line | Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 8.5 |
| A549 | Lung Cancer | 12.3 |
| HCT116 | Colon Cancer | 10.2 |
| MRC-5 | Normal Lung Fibroblast | > 100 |
Table 2: Hypothetical Selectivity Index of 3,5-di-tert-butylchalcone 4'-carboxylic acid
| Cancer Cell Line | Selectivity Index (SI) = IC50 (Normal) / IC50 (Cancer) |
| MCF-7 | > 11.8 |
| A549 | > 8.1 |
| HCT116 | > 9.8 |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be employed to determine the comparative cytotoxicity of 3,5-di-tert-butylchalcone 4'-carboxylic acid.
1. Cell Culture
-
Cell Lines: Human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), human colon carcinoma (HCT116), and normal human lung fibroblast (MRC-5) cell lines would be obtained from a reputable cell bank.
-
Culture Conditions: Cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures would be maintained in a humidified incubator at 37°C with 5% CO2.
2. MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells would be seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the culture medium would be replaced with fresh medium containing various concentrations of 3,5-di-tert-butylchalcone 4'-carboxylic acid (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control (DMSO).
-
Incubation: The plates would be incubated for 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) would be added to each well, and the plates would be incubated for another 4 hours.
-
Formazan Solubilization: The medium would be removed, and 150 µL of DMSO would be added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance would be measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability would be calculated relative to the vehicle-treated control cells. The IC50 values would be determined by plotting the percentage of viability against the log of the compound concentration.
3. Apoptosis Assessment by Annexin V-FITC/PI Staining
This assay is used to detect apoptosis, a form of programmed cell death.
-
Cell Treatment: Cells would be treated with 3,5-di-tert-butylchalcone 4'-carboxylic acid at its IC50 concentration for 24 hours.
-
Cell Harvesting: Cells would be harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) would be added to the cell suspension and incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells would be analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Experimental Workflow for Comparative Cytotoxicity Analysis
Caption: Workflow for assessing comparative cytotoxicity.
Proposed Signaling Pathway for Chalcone-Induced Apoptosis
Many chalcone derivatives have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.
References
In vivo efficacy of 3,5-di-tert-butylchalcone 4'-carboxylic acid compared to known anti-inflammatory drugs
A Comparative Analysis for Researchers and Drug Development Professionals
Quantitative Efficacy Comparison
The anti-inflammatory activity of the chalcone derivative and the comparator drugs was evaluated by their ability to reduce paw edema induced by carrageenan. The following table summarizes the key quantitative data from relevant in vivo studies.
| Compound | Dose | Animal Model | Paw Edema Inhibition (%) | Key Findings |
| LQFM218 | 100 mg/kg (oral) | Mice | 42.6% (at 2 hours) | Reduced levels of PGE2, TNF-α, and IL-1β.[1][2] |
| Indomethacin | 10 mg/kg (i.p.) | Rats | 87.3% | Potent non-selective COX inhibitor.[3] |
| Celecoxib | 1-30 mg/kg (i.p.) | Rats | Dose-dependent | Selective COX-2 inhibitor, also acts via PPARγ.[4][5] |
Experimental Protocols
The data presented in this guide is primarily derived from the carrageenan-induced paw edema model, a well-established and reproducible method for assessing acute inflammation.[6][7]
Carrageenan-Induced Paw Edema Model
Objective: To induce a localized, acute, and well-characterized inflammatory response to evaluate the efficacy of anti-inflammatory compounds.
Animals: Male Wistar rats or Swiss mice are typically used.
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one week prior to the experiment.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Compound Administration: The test compound (e.g., LQFM218), reference drugs (e.g., Indomethacin, Celecoxib), or vehicle (control) are administered, typically orally (p.o.) or intraperitoneally (i.p.), at a predetermined time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each animal.[7]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Biochemical Analysis: At the end of the experiment, animals may be euthanized, and tissue or blood samples collected to measure levels of inflammatory mediators such as prostaglandins (PGE2), cytokines (TNF-α, IL-1β), and enzymes (COX-2, myeloperoxidase).[1][2]
Visualizing the Mechanisms
To better understand the underlying mechanisms of action, the following diagrams illustrate the key signaling pathways involved in inflammation and the general workflow of the in vivo experiments.
Caption: Inflammatory signaling pathway and points of intervention.
Caption: General experimental workflow for in vivo anti-inflammatory screening.
References
- 1. Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. a-comprehensive-review-on-the-anti-inflammatory-activity-of-chalcones-derived-moieties - Ask this paper | Bohrium [bohrium.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Hops: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 7. totalorthosportsmed.com [totalorthosportsmed.com]
Benchmarking Synthesis Efficiency: A Comparative Guide to 3,5-di-tert-butylchalcone 4'-carboxylic acid Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 3,5-di-tert-butylchalcone 4'-carboxylic acid, a molecule of interest in medicinal chemistry. We present a side-by-side look at the efficiency of various methods for producing the necessary precursors and the final chalcone, supported by detailed experimental protocols and quantitative data. This information is intended to assist researchers in selecting the most suitable synthesis strategy based on factors such as yield, reaction time, and reagent availability.
Executive Summary of Synthesis Strategy
The most common and direct approach to synthesizing 3,5-di-tert-butylchalcone 4'-carboxylic acid is through a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted benzaldehyde with a substituted acetophenone. In this case, the precursors are 3,5-di-tert-butylbenzaldehyde and 4-acetylbenzoic acid. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for 3,5-di-tert-butylchalcone 4'-carboxylic acid.
Precursor Synthesis Comparison
The efficiency of the overall synthesis is highly dependent on the efficient production of the two key precursors. Below is a comparison of common methods for their synthesis.
Table 1: Synthesis of 3,5-di-tert-butylbenzaldehyde
| Method | Starting Material | Reagents | Solvent | Reaction Time | Yield |
| Method A: Oxidation | 3,5-di-tert-butyltoluene | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Chlorobenzene | 4 hours | 52% |
| Hexamethylenetetramine, HCl | Ethanol/Water | 4.5 hours | |||
| Method B: Formylation | 1,3-di-tert-butylbenzene | Dichloromethyl methyl ether, TiCl4 | Dichloromethane | - | - |
Table 2: Synthesis of 4-acetylbenzoic acid
| Method | Starting Material | Reagents | Solvent | Reaction Time | Yield |
| Method A: Oxidation | 4-methylacetophenone | Potassium permanganate (KMnO4) | Water | 1.5 hours | High |
| Method B: Friedel-Crafts | Toluene | Acetyl chloride, AlCl3 | - | - | - |
| Method C: Photochemical | 4-acetyltoluene | Carbon tetrabromide, Oxygen | Acetonitrile | 60 hours | 92.1% |
Note: While Method A is a very common and high-yielding approach, Method C presents a high-yield photochemical alternative.
Experimental Protocols
Protocol 1: Synthesis of 3,5-di-tert-butylbenzaldehyde (Method A)
This protocol is adapted from a Sommelet reaction-based synthesis.
-
Bromination: A mixture of 3,5-di-tert-butyltoluene, N-Bromosuccinimide (NBS), and a catalytic amount of Azobisisobutyronitrile (AIBN) in chlorobenzene is heated at reflux for 4 hours. The reaction mixture is then cooled and filtered. The solvent is removed under reduced pressure.
-
Sommelet Reaction: The crude bromide from the previous step is dissolved in a 1:1 mixture of ethanol and water. Hexamethylenetetramine is added, and the solution is refluxed for 4 hours. Concentrated HCl is then added, and the mixture is refluxed for an additional 30 minutes.
-
Work-up and Purification: The reaction mixture is cooled, and the product is extracted with ether. The organic layer is dried over sodium sulfate and the solvent is removed by rotary evaporation. The crude product is recrystallized from ethanol to afford 3,5-di-tert-butylbenzaldehyde as white crystals.
Protocol 2: Synthesis of 4-acetylbenzoic acid (Method A)
This protocol is based on the oxidation of 4-methylacetophenone.
-
Reaction Setup: To a reaction vessel, add 4-methylacetophenone, water, and anhydrous zinc chloride. Stir the mixture uniformly and slowly heat to 35-45°C.
-
Oxidation: Potassium permanganate is added in five equal portions every 15-20 minutes, while maintaining the reaction temperature between 48-55°C. After the addition is complete, the reaction temperature is maintained at 40-45°C for 1.5 hours.
-
Isolation of Crude Product: The reaction mixture is cooled to 17-22°C, and the solid is collected by centrifugation and dried to obtain the crude 4-acetylbenzoic acid.
-
Purification: The crude product is mixed with anhydrous acetic acid and refluxed for 0.5-1.5 hours. The mixture is then hot-filtered, and the collected solid is centrifuged and dried to yield pure 4-acetylbenzoic acid.
Protocol 3: Synthesis of 3,5-di-tert-butylchalcone 4'-carboxylic acid
This protocol is a general procedure for Claisen-Schmidt condensation adapted for the specified precursors.
-
Reaction Mixture: In a round-bottom flask, dissolve equimolar amounts of 3,5-di-tert-butylbenzaldehyde and 4-acetylbenzoic acid in ethanol.
-
Base Addition: While stirring, slowly add an aqueous solution of sodium hydroxide (NaOH) to the reaction mixture. The amount of base should be sufficient to deprotonate the methyl group of the acetophenone and neutralize the carboxylic acid.
-
Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours, often indicated by the formation of a precipitate.
-
Work-up: The reaction mixture is poured into a beaker of ice water and acidified with dilute hydrochloric acid (HCl) to a pH of 2-3. This will precipitate the chalcone product.
-
Purification: The precipitate is collected by vacuum filtration, washed with cold water, and then recrystallized from a suitable solvent such as ethanol to yield the pure 3,5-di-tert-butylchalcone 4'-carboxylic acid.
Chalcones and Cellular Signaling
Chalcone derivatives are known to interact with various cellular signaling pathways, making them attractive scaffolds for drug development. Two of the most notable pathways affected by chalcones are the p53 and NF-κB signaling pathways, which are critical in cancer and inflammation, respectively.
Comparative Analysis of 3,5-di-tert-butylchalcone 4'-carboxylic acid Cross-reactivity in Diverse Enzyme Assays
For researchers, scientists, and drug development professionals.
Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one backbone, are a well-documented class of compounds with a broad spectrum of biological activities. Their versatile structure allows for interaction with a wide array of enzymatic targets. This guide provides a comparative overview of the hypothetical inhibitory activity of 3,5-di-tert-butylchalcone 4'-carboxylic acid against three distinct enzyme classes: Aldo-Keto Reductases (AKR), Acetylcholinesterase (AChE), and Bruton's Tyrosine Kinase (BTK). The comparison includes other chalcone derivatives to provide a contextual performance landscape.
Quantitative Comparison of Enzyme Inhibition
The following table summarizes the hypothetical half-maximal inhibitory concentrations (IC50) of 3,5-di-tert-butylchalcone 4'-carboxylic acid and selected alternative chalcones against AKR1C3, AChE, and BTK.
| Compound | Structure | AKR1C3 IC50 (µM) | AChE IC50 (µM) | BTK IC50 (µM) |
| 3,5-di-tert-butylchalcone 4'-carboxylic acid | ![]() | 5.2 | 15.8 | 2.5 |
| Xanthohumol | ![]() | 12.5 | > 50 | 8.1 |
| 4,4'-Dihydroxychalcone | ![]() | 8.7 | 25.3 | 18.4 |
| Licochalcone A | ![]() | 3.1 | > 50 | 1.8 |
Experimental Protocols
Detailed methodologies for the enzyme assays are provided below.
Aldo-Keto Reductase (AKR1C3) Inhibition Assay
This protocol is adapted for a 96-well plate format and measures the decrease in NADPH absorbance.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH
-
Substrate (e.g., 9,10-phenanthrenequinone)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test compounds dissolved in DMSO
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, AKR1C3 enzyme, and NADPH in each well of a 96-well plate.
-
Add the test compound (3,5-di-tert-butylchalcone 4'-carboxylic acid or alternatives) at various concentrations to the wells. Include a control with DMSO alone.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes. The rate of NADPH oxidation is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE.[1][2][3][4][5]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds dissolved in DMSO
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations to each well.
-
Add the AChE enzyme solution to each well and incubate at 25°C for 10 minutes.[1]
-
Initiate the reaction by adding the substrate, ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.
-
Measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC50 value as described for the AKR1C3 assay.
Bruton's Tyrosine Kinase (BTK) Inhibition Assay
This is a luminescent kinase assay that measures the amount of ADP produced.[6][7][8][9]
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer
Procedure:
-
Add the kinase assay buffer, BTK enzyme, and substrate to the wells of a white 96-well plate.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP and incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the enzymatic reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent and incubate for 40 minutes at room temperature.[6][7]
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Simplified B-Cell Receptor signaling pathway highlighting the role of BTK.
References
- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 2. scribd.com [scribd.com]
- 3. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Validating the Mechanism of Action of 3,5-di-tert-butylchalcone 4'-carboxylic acid: A Comparative Guide
Introduction
Publicly available scientific literature and databases lack specific information on the mechanism of action for 3,5-di-tert-butylchalcone 4'-carboxylic acid. This suggests the compound may be novel or not yet extensively characterized. However, the chalcone scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities. This guide provides a framework for validating the potential mechanism of action of 3,5-di-tert-butylchalcone 4'-carboxylic acid by comparing it to other well-characterized chalcone derivatives. The primary mechanisms associated with chalcones include anti-inflammatory and anticancer effects, often mediated through the modulation of specific signaling pathways and enzymatic targets.[1][2][3]
This guide will focus on three prevalent mechanisms of action for chalcone derivatives:
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Key enzymes in the inflammatory cascade.
-
Modulation of the NF-κB Signaling Pathway: A critical regulator of inflammation and cell survival.
-
Inhibition of Tubulin Polymerization: A mechanism central to the anticancer activity of many compounds.
By following the experimental protocols outlined and comparing the resulting data to the provided reference data for other chalcones, researchers can elucidate the likely mechanism of action of 3,5-di-tert-butylchalcone 4'-carboxylic acid.
Comparative Analysis of Chalcone Derivatives
The biological activity of chalcone derivatives is highly dependent on the substitution patterns on their aryl rings. The following tables summarize the inhibitory activities of various chalcone derivatives against key targets.
Table 1: Inhibition of COX-1 and COX-2 by Chalcone Derivatives
| Compound | Substitution Pattern | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Control) | - | 217.26 | 0.88 | 246.88 |
| Compound 2a11 | Pyrazole-chalcone | >300 | 0.73 | >410 |
| Compound 2a23 | Pyrazole-chalcone | 210.13 | 0.75 | 280.17 |
| Indomethacin (Control) | - | 0.1 | 1.7 | 0.06 |
Data sourced from publicly available research.
Table 2: Inhibition of 5-Lipoxygenase (5-LOX) by Chalcone Derivatives
| Compound | Substitution Pattern | 5-LOX IC50 (µM) |
| Zileuton (Control) | - | 15.6 |
| Compound 2d | 2'-hydroxy chalcone-triazole | 1.41 |
| Curcumin (Control) | - | 10.1 |
| Compound 2c | Chalcone derivative | 5.7 |
Data sourced from publicly available research.
Table 3: Inhibition of Tubulin Polymerization and NF-κB Pathway by Chalcone Derivatives
| Compound | Mechanism | Target Cell Line | IC50 (µM) |
| Licochalcone A | NF-κB Inhibition | RAW 264.7 | ~5.0 |
| Xanthohumol | NF-κB Inhibition | RAW 264.7 | ~2.5 |
| Combretastatin A-4 (Control) | Tubulin Polymerization Inhibition | - | 2-3 |
| Chalcone Derivative A | Tubulin Polymerization Inhibition | MCF-7 | 1.5 |
| Chalcone Derivative B | Tubulin Polymerization Inhibition | A549 | 3.2 |
Data for chalcone derivatives A and B are representative values from various studies.
Key Signaling Pathways and Experimental Workflows
To validate the mechanism of action, a series of experiments targeting the most probable pathways is necessary. The following diagrams illustrate a key signaling pathway commonly modulated by chalcones and a general workflow for mechanism of action validation.
Caption: NF-κB signaling pathway and a potential point of inhibition by chalcone derivatives.
Caption: General experimental workflow for validating the mechanism of action of a novel chalcone derivative.
Experimental Protocols
The following are detailed protocols for key experiments to determine the mechanism of action of 3,5-di-tert-butylchalcone 4'-carboxylic acid.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is adapted from commercially available COX inhibitor screening kits.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Test compound (3,5-di-tert-butylchalcone 4'-carboxylic acid) dissolved in DMSO
-
Positive controls (e.g., Celecoxib, Indomethacin)
-
Enzyme Immunoassay (EIA) kit for prostaglandin F2α (PGF2α) quantification
Procedure:
-
Prepare a series of dilutions of the test compound and positive controls in reaction buffer.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the diluted test compound or control to the appropriate wells. Include wells with no inhibitor as a negative control.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate at 37°C for 2 minutes.
-
Stop the reaction by adding a small volume of HCl.
-
Add stannous chloride to reduce the PGH2 product to PGF2α.
-
Quantify the amount of PGF2α produced using the EIA kit according to the manufacturer's instructions. The absorbance is inversely proportional to the amount of PGF2α.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
NF-κB Reporter Gene Assay
This protocol utilizes a cell line stably transfected with an NF-κB-responsive luciferase reporter construct.
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
TNF-α (or another NF-κB activator)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed the HEK293T-NF-κB-luciferase reporter cells in a 96-well plate and allow them to adhere overnight.
-
Prepare dilutions of the test compound in cell culture medium.
-
Pre-treat the cells with the diluted test compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include control wells with no TNF-α and wells with TNF-α but no test compound.
-
Incubate the cells for 6-8 hours.
-
Remove the cell culture medium and lyse the cells.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound and determine the IC50 value.
Cell-Based Tubulin Polymerization Assay
This assay measures the ratio of polymerized (cytoskeletal) to soluble (cytosolic) tubulin in cells treated with the test compound.
Materials:
-
A suitable cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium
-
Test compound dissolved in DMSO
-
Positive controls (e.g., Paclitaxel, Nocodazole)
-
Hypotonic lysis buffer (e.g., 20 mM Tris-HCl pH 6.8, 1 mM MgCl2, 2 mM EGTA, 0.5% NP-40) with protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Anti-α-tubulin antibody
Procedure:
-
Seed the cells in 6-well plates and grow to sub-confluency.
-
Treat the cells with various concentrations of the test compound and controls for an appropriate time (e.g., 6-24 hours).
-
Wash the cells with warm PBS and lyse them with the hypotonic lysis buffer.
-
Centrifuge the cell lysates at high speed (e.g., 13,000 rpm) to separate the soluble fraction (supernatant) from the polymerized fraction (pellet).
-
Carefully collect the supernatant (soluble tubulin).
-
Resuspend the pellet in an equal volume of lysis buffer (polymerized tubulin).
-
Determine the protein concentration of both fractions.
-
Analyze equal amounts of protein from the supernatant and pellet fractions by SDS-PAGE and Western blotting using an anti-α-tubulin antibody.
-
Quantify the band intensities for α-tubulin in the soluble and polymerized fractions.
-
Calculate the percentage of polymerized tubulin for each treatment condition. An increase in polymerized tubulin suggests a stabilizing effect, while a decrease suggests a destabilizing effect. Determine the EC50 for this effect.
By systematically applying these experimental approaches and comparing the obtained data with the reference values for other chalcones, researchers can effectively validate the mechanism of action of 3,5-di-tert-butylchalcone 4'-carboxylic acid.
References
A Comparative Guide to Alternatives for 3,5-di-tert-butylchalcone 4'-carboxylic acid in Antioxidant Research
For researchers, scientists, and drug development professionals investigating the intricate mechanisms of oxidative stress, the selection of an appropriate antioxidant compound is paramount. While 3,5-di-tert-butylchalcone 4'-carboxylic acid has been a compound of interest, a diverse array of both synthetic and natural alternatives offers a broad spectrum of chemical properties and biological activities. This guide provides an objective comparison of these alternatives, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Overview of Alternatives
The landscape of antioxidant research encompasses a variety of compounds, each with unique structural features that dictate their antioxidant capacity and mechanism of action. These can be broadly categorized into synthetic and natural compounds.
Synthetic Alternatives:
-
Chalcone Derivatives: The chalcone scaffold (1,3-diphenyl-2-propen-1-one) is a versatile template for synthesizing potent antioxidants. Substitutions on the aryl rings can significantly influence their radical scavenging and cell-protective activities.
-
Hindered Phenols: This class includes widely used antioxidants such as Butylated Hydroxytoluene (BHT) and Tert-butylhydroquinone (TBHQ). Their bulky substituents stabilize the phenoxy radical, making them effective chain-breaking antioxidants.
Natural Alternatives:
-
Flavonoids: This large family of polyphenolic compounds, naturally occurring in fruits, vegetables, and other plant sources, includes potent antioxidants like quercetin and curcumin. Their antioxidant activity is often attributed to their ability to donate hydrogen atoms and chelate metal ions.
-
Other Polyphenols: A wide range of other plant-derived polyphenols also exhibit significant antioxidant properties and are subjects of intensive research.
Comparative Antioxidant Activity
The efficacy of these antioxidant compounds is typically evaluated using various in vitro assays that measure their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant potency, with a lower IC50 value indicating a higher antioxidant activity. The following table summarizes the reported IC50 values for several alternatives in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
| Compound/Alternative | Class | DPPH IC50 (µM) | ABTS IC50 (µM) | Source(s) |
| Synthetic Alternatives | ||||
| Chalcone Derivative (JVF3) | Chalcone | 61.4 | - | [1] |
| Chalcone Derivative (JVC3) | Chalcone | - | 53.76 | [1] |
| Chalcone Derivative (JVC4) | Chalcone | - | 50.34 | [1] |
| Butylated Hydroxytoluene (BHT) | Hindered Phenol | Varies | Varies | [2] |
| Tert-butylhydroquinone (TBHQ) | Hindered Phenol | 19.5 | - | [2] |
| Natural Alternatives | ||||
| Quercetin | Flavonoid | Varies | Varies | [3][4] |
| Curcumin | Polyphenol | Varies | Varies | [2] |
| Demethylated Curcumin (DMC) | Curcuminoid | 10.0 | - | [2] |
| Demethylated tert-butylated curcumin (DMTC) | Curcuminoid | 12.3 | - | [2] |
| Ascorbic Acid (Standard) | Vitamin | 54.08 | 91.21 | [1] |
Note: IC50 values can vary significantly depending on the specific experimental conditions. The data presented here is for comparative purposes and is collated from various research articles.
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is crucial for comparing different compounds. Below are detailed methodologies for three commonly employed antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of test samples: Dissolve the test compounds and the standard in the same solvent used for the DPPH solution to prepare a stock solution (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain different concentrations.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test samples or standard to the wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
For the control, add 100 µL of the DPPH solution and 100 µL of the solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound. The IC50 is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ stock solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the ABTS•+ radical cation.
-
-
Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[5]
-
Preparation of test samples: Prepare a series of dilutions of the test compounds and the standard in the appropriate solvent.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test samples or standard to the wells.
-
For the blank, add 190 µL of the ABTS•+ working solution and 10 µL of the solvent.
-
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells.
Materials:
-
Human hepatocellular carcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
DCFH-DA solution
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
Quercetin (as a positive control)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed HepG2 cells in a 96-well black microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of the test compounds and the quercetin standard dissolved in treatment medium (e.g., serum-free medium) for 1 hour.
-
-
Loading with DCFH-DA:
-
Remove the treatment medium and wash the cells with PBS.
-
Add DCFH-DA solution (e.g., 25 µM in treatment medium) to each well and incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add AAPH solution (e.g., 600 µM in PBS) to each well to induce oxidative stress.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence microplate reader.
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
The CAA unit for each sample is calculated as follows:
Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Signaling Pathways and Mechanisms of Action
A crucial aspect of antioxidant research is understanding the molecular mechanisms by which these compounds exert their protective effects. One of the most important signaling pathways in cellular defense against oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway .
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[1] When cells are exposed to oxidative stress or to certain antioxidant compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2.[1] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
Many chalcones and flavonoids are known to activate the Nrf2-ARE pathway, contributing significantly to their overall antioxidant and cytoprotective effects.[6] The α,β-unsaturated carbonyl group in chalcones, for instance, can act as a Michael acceptor, reacting with cysteine residues in Keap1 and disrupting the Nrf2-Keap1 interaction.[6]
Experimental Workflow
A typical workflow for screening and characterizing antioxidant compounds involves a series of in vitro and cell-based assays. The following diagram illustrates a logical progression for evaluating potential antioxidant candidates.
References
- 1. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative antioxidant capacities of quercetin and butylated hydroxyanisole in cholesterol-modified erythrocytes damaged by tert-butylhydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the antioxidant interaction between butylated hydroxytoluene and quercetin and their utility for beef patties preservation | Biotecnia [biotecnia.unison.mx]
- 5. dspace.kmf.uz.ua [dspace.kmf.uz.ua]
- 6. iris.uniroma1.it [iris.uniroma1.it]
Safety Operating Guide
Proper Disposal of 3,5-Di-tert-butylchalcone 4'-carboxylic acid: A Comprehensive Guide for Laboratory Professionals
For immediate release:
[City, State] – Researchers, scientists, and drug development professionals handling 3,5-Di-tert-butylchalcone 4'-carboxylic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. Due to its chemical nature as an aromatic carboxylic acid and a chalcone derivative, this compound requires management as hazardous chemical waste. This guide provides essential, step-by-step procedures for its proper disposal.
Immediate Safety and Handling Precautions
Step-by-Step Disposal Protocol
The proper disposal of 3,5-Di-tert-butylchalcone 4'-carboxylic acid involves a systematic process of waste characterization, segregation, containment, and labeling, culminating in collection by a certified hazardous waste management service.
Waste Characterization and Segregation
Based on its chemical structure and data from related compounds, 3,5-Di-tert-butylchalcone 4'-carboxylic acid waste should be classified as non-halogenated organic solid waste .
-
Solid Waste: Unused or contaminated solid 3,5-Di-tert-butylchalcone 4'-carboxylic acid, as well as disposable lab materials contaminated with the compound (e.g., weighing paper, gloves, pipette tips), should be collected in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing 3,5-Di-tert-butylchalcone 4'-carboxylic acid should be segregated into a designated non-halogenated organic liquid waste container. Do not mix with aqueous or halogenated solvent waste streams.[4]
The following table summarizes the waste segregation for this compound:
| Waste Type | Waste Category | Container Type |
| Pure or contaminated solid compound | Non-halogenated Organic Solid Waste | Lined, sealable container for solid hazardous waste. |
| Contaminated lab materials (gloves, weighing paper, etc.) | Non-halogenated Organic Solid Waste | Lined, sealable container for solid hazardous waste. |
| Solutions of the compound in organic solvents (e.g., acetone, ethanol, DMSO) | Non-halogenated Organic Liquid Waste | Chemical-resistant, sealable container for liquid waste. |
Waste Containment and Labeling
Proper containment and labeling are critical for safe storage and disposal.
-
Containers: Use only approved, chemical-resistant containers for waste collection. Ensure containers are in good condition and have secure, tight-fitting lids.[4] Liquid waste containers should not be filled beyond 75% capacity to allow for vapor expansion.[4]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste." The label must also include:
-
The full chemical name: "3,5-Di-tert-butylchalcone 4'-carboxylic acid"
-
The specific solvent(s) if it is a liquid waste.
-
An accurate estimation of the concentration of each chemical component.
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
Storage and Collection
Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and clearly marked. Ensure that incompatible waste types are segregated to prevent accidental reactions.[4]
Once the waste container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of 3,5-Di-tert-butylchalcone 4'-carboxylic acid.
Logical Relationship of Hazard and Disposal Path
The inferred hazards of 3,5-Di-tert-butylchalcone 4'-carboxylic acid directly inform the required disposal pathway. The following diagram outlines this relationship.
References
Personal protective equipment for handling 3,5-Di-tert-butylchalcone 4'-carboxylic acid
Essential Safety and Handling Guide for 3,5-Di-tert-butylchalcone 4'-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3,5-Di-tert-butylchalcone 4'-carboxylic acid. The following procedures are based on best practices and data from structurally similar compounds. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 3,5-Di-tert-butylchalcone 4'-carboxylic acid.
| Area of Protection | Required PPE | Specifications and Remarks |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles | Goggles are required when there is a splash hazard. All eye and face protection should meet ANSI Z87.1 standards.[1][2] |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Inspect gloves for degradation or punctures before use. Dispose of contaminated gloves properly and wash hands thoroughly after removal.[1] |
| Laboratory coat | A flame-resistant lab coat should be worn and fully buttoned to protect against splashes and dust.[3] | |
| Closed-toe shoes | Shoes must cover the entire foot.[3] | |
| Respiratory Protection | Not generally required with adequate ventilation | If dust is generated or engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.[1][3] |
Operational Plan for Safe Handling and Disposal
This step-by-step plan outlines the procedures for the safe management of 3,5-Di-tert-butylchalcone 4'-carboxylic acid from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] Keep the container tightly closed.[5][6]
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Hygiene: Avoid all personal contact, including inhalation of dust.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[5]
-
Spill Preparedness: Have a spill kit readily available. In case of a minor spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for waste disposal.[1][2] For major spills, evacuate the area and alert emergency responders.[1]
Disposal Plan
-
Waste Collection: Collect all waste material, including contaminated PPE, in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal plant.[5] Do not dispose of it down the drain or in regular trash.[6] Follow all local, state, and federal regulations for chemical waste disposal.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of 3,5-Di-tert-butylchalcone 4'-carboxylic acid.
Caption: Workflow for the safe handling and disposal of laboratory chemicals.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




